3,3'-Diethylthiacarbocyanine iodide
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N2S2.HI/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBILKJHDPEENF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21IN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046591 | |
| Record name | 3,3'-Diethylthiacarbocyanine iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905-97-5 | |
| Record name | 3,3′-Diethylthiacarbocyanine iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Diethylthiacarbocyanine iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-Diethylthiacarbocyanine iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3'-DIETHYLTHIACARBOCYANINE IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG7AT8S84N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the photophysical properties of 3,3'-Diethylthiacarbocyanine iodide?
An In-Depth Technical Guide to the Photophysical Properties of 3,3'-Diethylthiacarbocyanine Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (DTCI) is a cyanine (B1664457) dye belonging to the carbocyanine family, characterized by two nitrogen-containing heterocyclic nuclei linked by a polymethine bridge. This structural motif is responsible for its strong absorption and fluorescence properties in the visible region of the electromagnetic spectrum. DTCI is a valuable tool in various scientific disciplines, including as a fluorescent probe, a sensitizer (B1316253) in photographic emulsions, and in dye lasers. Its photophysical properties are highly sensitive to the local environment, making it a useful indicator for studying molecular interactions and microenvironmental changes. This guide provides a comprehensive overview of the core photophysical properties of DTCI, detailed experimental protocols for their characterization, and a visualization of its excited-state deactivation pathways.
Core Photophysical Properties
The photophysical behavior of a molecule describes the processes that occur following the absorption of light. For DTCI, the key photophysical parameters include its absorption and emission characteristics, molar extinction coefficient, and fluorescence quantum yield. These properties are significantly influenced by the solvent environment.
Data Presentation
The quantitative photophysical properties of this compound in various solvents are summarized in the table below for easy comparison.
| Solvent | Absorption Maximum (λ_max) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission Maximum (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Reference |
| Ethanol (B145695) | 559.25 | 161,000 | Not Specified | 0.05 | [1] |
| Methanol (B129727) | 560 | Not Specified | 556 | Not Specified | [2] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
Note: The emission maximum in ethanol and the molar extinction coefficient and quantum yield in methanol and DMSO were not explicitly available in the provided search results. The emission maximum in methanol is listed under "Fluorescence" but may refer to the excitation wavelength.
Excited-State Deactivation Pathways
Upon absorption of a photon, a DTCI molecule is promoted to an excited singlet state (S₁). From this state, it can return to the ground state (S₀) through several competing radiative and non-radiative pathways. The efficiency of these pathways dictates the overall photophysical properties of the dye.
Caption: Excited-state deactivation pathways of DTCI.
Experimental Protocols
Accurate determination of photophysical parameters is crucial for the reliable application of fluorescent dyes. Below are detailed methodologies for key experiments.
Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of DTCI.
Materials:
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This compound
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Spectroscopic grade solvent (e.g., ethanol)
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Volumetric flasks and pipettes
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UV-Vis spectrophotometer
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Quartz cuvettes (1 cm path length)
Methodology:
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Stock Solution Preparation: Prepare a stock solution of DTCI of a known concentration (e.g., 1 mM) in the chosen solvent. Protect the solution from light to prevent photodegradation.
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Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will result in absorbance values between 0.1 and 1.0 at the absorption maximum.
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Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (e.g., 400-700 nm).
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Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.
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Sample Measurement: Rinse the cuvette with one of the diluted DTCI solutions and then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat for all dilutions.
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Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max).
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According to the Beer-Lambert law (A = εcl), plot absorbance (A) at λ_max versus concentration (c).
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The slope of the resulting linear fit will be the molar extinction coefficient (ε).
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Caption: Experimental workflow for absorption spectroscopy.
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum of DTCI.
Materials:
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Dilute solutions of DTCI (absorbance < 0.1 at the excitation wavelength)
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Spectroscopic grade solvent
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Fluorometer
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Quartz fluorescence cuvettes
Methodology:
-
Solution Preparation: Prepare a dilute solution of DTCI in the desired solvent. The absorbance at the intended excitation wavelength should be below 0.1 to avoid inner filter effects.
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Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength (typically at or near the λ_max obtained from absorption spectroscopy). Set the emission wavelength range to be scanned (e.g., 550-800 nm). Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio.
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Blank Measurement: Fill a cuvette with the pure solvent and record a blank scan to identify any background fluorescence.
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Sample Measurement: Rinse and fill a cuvette with the DTCI solution. Place it in the fluorometer and record the emission spectrum.
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Data Correction: If necessary, subtract the blank spectrum from the sample spectrum. The resulting spectrum should be corrected for the instrument's wavelength-dependent response using correction files provided with the instrument or determined using standard lamps.
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Data Analysis: Identify the wavelength of maximum fluorescence emission (λ_em).
Fluorescence Quantum Yield Determination (Comparative Method)
Objective: To determine the fluorescence quantum yield (Φ_f) of DTCI relative to a standard of known quantum yield.
Materials:
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DTCI solutions of varying concentrations
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A fluorescent standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral range (e.g., Rhodamine 6G in ethanol, Φ_std = 0.95)
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Solutions of the standard of varying concentrations
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Spectroscopic grade solvent
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UV-Vis spectrophotometer
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Fluorometer
Methodology:
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Solution Preparation: Prepare a series of five to six dilute solutions of both DTCI and the fluorescent standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should range from approximately 0.01 to 0.1.
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Absorption Measurements: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
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Fluorescence Measurements:
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Set the excitation wavelength on the fluorometer to be the same for both the sample and the standard.
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Record the fluorescence emission spectrum for each of the prepared solutions.
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Ensure that the experimental conditions (e.g., slit widths) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
For both the DTCI and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
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Determine the slope (Gradient) of the linear fit for both plots.
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Calculate the quantum yield of DTCI (Φ_sample) using the following equation: Φ_sample = Φ_std * (Gradient_sample / Gradient_std) * (n_sample² / n_std²) where n is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the equation simplifies to: Φ_sample = Φ_std * (Gradient_sample / Gradient_std)
-
Caption: Comparative method for quantum yield determination.
Conclusion
This technical guide has provided a detailed overview of the photophysical properties of this compound, a versatile cyanine dye. The provided data, experimental protocols, and visualizations offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize and characterize this important fluorophore in their work. Understanding the fundamental photophysics of DTCI is paramount for its successful application in diverse fields, from biological imaging to materials science. The sensitivity of its properties to the environment also presents opportunities for the development of sophisticated sensing applications.
References
The Luminescence of 3,3'-Diethylthiacarbocyanine Iodide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diethylthiacarbocyanine iodide, commonly abbreviated as DiSC2(3), is a lipophilic cationic cyanine (B1664457) dye widely utilized as a fluorescent probe in biological and chemical research. Its pronounced sensitivity to the local microenvironment makes it a powerful tool for investigating membrane potential, viscosity, and the binding dynamics of macromolecules. This technical guide provides a comprehensive overview of the core fluorescence mechanism of DiSC2(3), detailing the photophysical principles that govern its emission properties. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the key processes to facilitate a deeper understanding and application of this versatile fluorescent probe.
Core Fluorescence Mechanism
The fluorescence of this compound is governed by a complex interplay of its molecular structure, electronic transitions, and interactions with its immediate surroundings. As a cyanine dye, its photophysical behavior is characterized by a high molar extinction coefficient and a fluorescence quantum yield that is highly dependent on environmental factors.
At the heart of its fluorescence is the π-electron system of the polymethine chain connecting two benzothiazole (B30560) heterocyclic moieties. Upon absorption of a photon, a π-π* electronic transition occurs, promoting the molecule to an excited singlet state (S₁). The subsequent de-excitation to the ground state (S₀) can occur through several competing pathways:
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Fluorescence (Radiative Decay): The emission of a photon, resulting in the characteristic fluorescence of the dye. The efficiency of this process is quantified by the fluorescence quantum yield (Φf).
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Internal Conversion (Non-radiative Decay): A heat-dissipating process where the molecule relaxes to the ground state without the emission of a photon.
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Photoisomerization (Non-radiative Decay): Rotation around the carbon-carbon bonds of the polymethine chain can lead to a non-fluorescent twisted intramolecular charge transfer (TICT) state, which then rapidly decays to the ground state non-radiatively. This is a major pathway for non-radiative decay in cyanine dyes in low-viscosity environments.
-
Intersystem Crossing (Non-radiative Decay): Transition from the excited singlet state (S₁) to a triplet state (T₁). This process can lead to phosphorescence (which is generally weak at room temperature for cyanine dyes) or photochemical reactions.
The fluorescence quantum yield of DiSC2(3) is notably low in aqueous solutions but increases significantly when the dye is incorporated into more viscous environments such as lipid membranes or when bound to macromolecules like proteins or DNA. This enhancement is primarily attributed to the restriction of intramolecular rotation, which suppresses the non-radiative photoisomerization pathway and consequently favors the radiative decay through fluorescence.
Data Presentation
The following tables summarize the key photophysical properties of this compound under various conditions.
Table 1: Spectral Properties of this compound in Different Solvents
| Solvent | Absorption Maximum (λ_abs, nm) | Emission Maximum (λ_em, nm) |
| Methanol | 560 | 556 |
| Ethanol | 559 | - |
Data compiled from various sources.
Table 2: Fluorescence Quantum Yield (Φf) of this compound in Different Environments
| Environment | Fluorescence Quantum Yield (Φf) |
| Ethanol | 0.05 |
| Methanol | 0.045 |
| Chloroform | 0.042 |
| Dimyristoylphosphatidylcholine (DMPC) Liposomes | 0.27 (for Dihexylthiacarbocyanine iodide, a close analog) |
Data compiled from various sources.
Table 3: Fluorescence Lifetime (τf) of this compound in Methanol/Glycerol Mixtures of Varying Viscosity
| Viscosity (cP) | Fluorescence Lifetime (τf, ns) |
| ~0.6 (Methanol) | ~0.3 |
| Increasing Viscosity | Increases |
| ~950 (95% Glycerol) | ~3.4 |
Data indicates a clear trend of increasing fluorescence lifetime with increasing viscosity, consistent with the molecular rotor behavior of the dye.
Table 4: Calculated Radiative (k_r) and Non-Radiative (k_nr) Decay Rate Constants
| Solvent | Φf | τf (ns) (estimated) | k_r (x 10⁸ s⁻¹) | k_nr (x 10⁸ s⁻¹) |
| Methanol | 0.045 | 0.3 | 1.5 | 31.8 |
Radiative (k_r = Φf / τf) and non-radiative (k_nr = (1 - Φf) / τf) decay rates are calculated from the experimental quantum yield and estimated lifetime in methanol. These values illustrate the dominance of non-radiative decay pathways in low-viscosity solvents.
Experimental Protocols
Measurement of Fluorescence Quantum Yield (Comparative Method)
This protocol outlines the determination of the fluorescence quantum yield of this compound by comparing its fluorescence intensity to that of a well-characterized standard.
Materials:
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This compound (DiSC2(3))
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Fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φf = 0.95)
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Spectroscopic grade solvents (e.g., ethanol, methanol)
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UV-Vis spectrophotometer
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Spectrofluorometer
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Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of both DiSC2(3) and the reference standard in the chosen solvent.
-
Preparation of Dilutions: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra for all prepared solutions. Determine the absorbance at the chosen excitation wavelength for each solution.
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Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths). The excitation wavelength should be the same for both the sample and the standard.
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Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard solutions.
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Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The fluorescence quantum yield (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and the standard, respectively (if they are different).
-
-
Protocol for Studying the Effect of Solvent Polarity (Solvatochromism)
This protocol describes how to investigate the effect of solvent polarity on the absorption and fluorescence spectra of DiSC2(3).
Materials:
-
This compound (DiSC2(3))
-
A series of spectroscopic grade solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, acetone, ethanol, methanol, water).
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare dilute solutions of DiSC2(3) in each of the selected solvents. The concentration should be kept constant across all solvents and low enough to avoid aggregation.
-
Absorption Spectra: Record the UV-Vis absorption spectrum of the dye in each solvent. Determine the wavelength of maximum absorption (λ_abs).
-
Fluorescence Spectra: Record the fluorescence emission spectrum of the dye in each solvent, using the respective λ_abs as the excitation wavelength. Determine the wavelength of maximum emission (λ_em).
-
Data Analysis:
-
Calculate the Stokes shift (Δν) in each solvent: Δν = (1/λ_abs) - (1/λ_em).
-
Correlate the observed spectral shifts (λ_abs, λ_em, and Stokes shift) with a solvent polarity scale (e.g., the Reichardt's E_T(30) scale or the Lippert-Mataga plot).
-
A Lippert-Mataga plot relates the Stokes shift to the solvent orientation polarizability (Δf), providing information about the change in the dye's dipole moment upon excitation.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Excited-state deactivation pathways for this compound.
Caption: Formation of J-aggregates from monomeric DiSC2(3) and the effect on absorption spectra.
Caption: Experimental workflow for the determination of fluorescence quantum yield.
Spectral Characteristics of 3,3'-Diethylthiacarbocyanine Iodide in Different Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diethylthiacarbocyanine iodide (DTCI) is a cyanine (B1664457) dye renowned for its strong absorption and fluorescence properties in the visible region of the electromagnetic spectrum. Its spectral characteristics are highly sensitive to the surrounding environment, particularly the solvent, a phenomenon known as solvatochromism. This sensitivity makes DTCI a valuable tool in various applications, including as a fluorescent probe in biological imaging, a sensitizer (B1316253) in photographic materials, and a component in dye lasers. Understanding the influence of different solvents on the photophysical properties of DTCI is crucial for optimizing its performance in these applications. This technical guide provides a comprehensive overview of the spectral characteristics of DTCI in various solvents, detailed experimental protocols for their determination, and a discussion of the underlying principles governing its solvatochromic behavior.
Data Presentation: Photophysical Properties of this compound
The spectral properties of this compound are significantly influenced by the polarity and viscosity of the solvent. The following table summarizes the key photophysical parameters of DTCI in different solvents.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_max abs) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Emission Max (λ_max em) (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) |
| Methanol (B129727) | 32.7 | 560[1] | - | 556[1] | -4 | - |
| Ethanol | 24.5 | 559.25[2] | 161,000[2] | - | - | 0.05[2] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available | - | Data not available | - | - |
| Water | 80.1 | Aggregates | Aggregates | Monomer: ~600-700, Dimer: ~750-850[3] | - | - |
Influence of Solvent Properties on Spectral Characteristics
The observed shifts in the absorption and emission spectra of DTCI in different solvents can be attributed to the differential stabilization of the ground and excited states of the dye molecule by the solvent molecules.
dot
Caption: Logical relationship between solvent properties and the spectral characteristics of DTCI.
Experimental Protocols
Accurate determination of the spectral characteristics of this compound requires careful experimental procedures. The following protocols outline the methodologies for measuring absorption and fluorescence spectra, and for determining the fluorescence quantum yield.
Preparation of Stock and Working Solutions
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound powder and dissolve it in a spectroscopic grade solvent (e.g., methanol or ethanol) to prepare a stock solution of a known concentration (typically in the range of 1 mM). To ensure complete dissolution, sonication may be applied. Store the stock solution in the dark at a low temperature to prevent degradation.
-
Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution with the desired solvent. For absorption measurements, the concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum. For fluorescence measurements, the absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
UV-Vis Absorption Spectroscopy
-
Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer. Set the wavelength range to scan across the visible region (e.g., 400-700 nm).
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent that will be used for the sample measurement.
-
Sample Measurement: Rinse the sample cuvette with the working solution two to three times before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Determine the wavelength of maximum absorption (λ_max abs) and the corresponding absorbance value. The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
-
Instrument Setup: Use a calibrated spectrofluorometer. Set the excitation wavelength to the absorption maximum (λ_max abs) of the dye in the specific solvent. Set the emission wavelength range to scan from a wavelength slightly longer than the excitation wavelength to the end of the expected emission range (e.g., 500-800 nm).
-
Sample Measurement: Use a four-sided clear cuvette for fluorescence measurements. Record the fluorescence emission spectrum.
-
Data Analysis: Determine the wavelength of maximum emission (λ_max em). The Stokes shift can be calculated as the difference between the emission maximum and the absorption maximum (λ_max em - λ_max abs).
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard with a known quantum yield.
-
Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral range as DTCI (e.g., Rhodamine 6G in ethanol, Φ_F = 0.95).
-
Measurement:
-
Prepare a series of dilutions of both the DTCI sample and the standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution under identical instrument settings (excitation wavelength, slit widths).
-
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
Grad is the gradient obtained from a plot of integrated fluorescence intensity versus absorbance for the sample and the standard.
-
n is the refractive index of the solvent for the sample and the standard.
-
dot
Caption: Experimental workflow for determining the spectral characteristics of DTCI.
Conclusion
The spectral characteristics of this compound are highly dependent on the solvent environment. This guide provides a foundational understanding of these properties and the experimental procedures required for their accurate measurement. For researchers, scientists, and drug development professionals, a thorough understanding of the solvatochromic behavior of DTCI is essential for its effective application as a fluorescent probe and in other advanced materials. Further research to expand the database of its photophysical properties in a wider range of solvents will undoubtedly enhance its utility in various scientific and technological fields.
References
An In-depth Technical Guide to the Synthesis and Purification of 3,3'-Diethylthiacarbocyanine Iodide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 3,3'-Diethylthiacarbocyanine iodide, a fluorescent dye with significant applications in biomedical research and diagnostics. This document outlines the chemical pathway, detailed experimental protocols, and purification methods to obtain a high-purity product suitable for research use.
Overview and Properties
This compound, often abbreviated as DTCI, is a member of the cyanine (B1664457) dye family, characterized by two benzothiazole (B30560) heterocyclic nuclei linked by a polymethine bridge. Its strong absorption and fluorescence in the visible spectrum make it a valuable tool for various scientific applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 905-97-5[1] |
| Molecular Formula | C₂₁H₂₁IN₂S₂[1] |
| Molecular Weight | 492.44 g/mol |
| Appearance | Green powder or crystals |
| Melting Point | >300 °C (decomposes) |
| Absorption Maximum (λmax) | 424 nm |
| Solubility | Soluble in methanol, ethanol, and DMSO[2] |
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the quaternization of the nitrogen atom in 2-methylbenzothiazole (B86508) using an ethylating agent to form a benzothiazolium salt. The subsequent and final step is a condensation reaction of this intermediate with a suitable one-carbon linker, such as triethyl orthoformate, in the presence of a basic catalyst.
References
An In-depth Technical Guide to 3,3'-Diethylthiacarbocyanine Iodide for Researchers and Drug Development Professionals
Introduction
3,3'-Diethylthiacarbocyanine iodide, commonly known as DiSC2(3), is a carbocyanine dye extensively utilized in biomedical research and drug development. Its lipophilic and cationic nature, coupled with environment-sensitive fluorescence, makes it a powerful tool for investigating cellular and mitochondrial membrane potential. This technical guide provides a comprehensive overview of its chemical properties, spectral characteristics, and a detailed protocol for its application in assessing mitochondrial membrane potential.
Chemical Structure and IUPAC Name
This compound is a symmetric cyanine (B1664457) dye. It consists of two benzothiazole (B30560) rings linked by a polymethine chain, with ethyl groups attached to the nitrogen atoms. The positive charge of the cyanine cation is balanced by an iodide anion.
Chemical Structure:
IUPAC Name: (2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole iodide[1]
It is important to distinguish this compound from its longer-chain analog, 3,3'-Diethylthiatricarbocyanine iodide (DTTC), which has a heptamethine chain instead of a trimethine chain.
Physicochemical and Spectral Properties
The utility of this compound as a fluorescent probe is defined by its photophysical properties. These properties can be influenced by the solvent environment, concentration, and binding to biological structures. A summary of its key quantitative data is presented in the table below.
| Property | Value | Solvent/Conditions |
| Molecular Formula | C21H21IN2S2 | |
| Molecular Weight | 492.44 g/mol | |
| CAS Number | 905-97-5 | |
| Appearance | Amber to brown to dark green powder/crystals | |
| Melting Point | 268-270 °C (decomposes) | |
| Absorption Maximum (λmax) | 559.25 nm | Ethanol |
| Molar Absorptivity (ε) | 161,000 M⁻¹cm⁻¹ | Ethanol |
| Fluorescence Emission Maximum | Not specified in search results | |
| Fluorescence Quantum Yield (Φ) | 0.05 | Ethanol |
| Solubility | Soluble in methanol, ethanol, DMSO |
Application in Measuring Mitochondrial Membrane Potential
A primary application of this compound is the measurement of mitochondrial membrane potential (ΔΨm). In healthy, energized cells, the dye accumulates in the mitochondria due to the negative potential across the inner mitochondrial membrane. This accumulation leads to fluorescence quenching. When the mitochondrial membrane potential collapses, as in apoptosis or mitochondrial dysfunction, the dye is released into the cytoplasm, resulting in an increase in fluorescence.
Experimental Protocol: Measurement of Mitochondrial Membrane Potential using Flow Cytometry
This protocol provides a general framework for assessing changes in mitochondrial membrane potential in a cell suspension using this compound and flow cytometry. Optimization of dye concentration and incubation time is recommended for specific cell types and experimental conditions.
Materials:
-
This compound (DiSC2(3))
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
Cell suspension of interest
-
FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) or other uncoupler for positive control
-
Flow cytometer with appropriate laser and filter sets
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer or culture medium at a concentration of approximately 1 x 10^6 cells/mL.
-
Dye Loading: Add the this compound stock solution to the cell suspension to achieve a final concentration in the range of 1-10 nM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the cells with the dye for 15-30 minutes at 37°C, protected from light.
-
Positive Control (Optional but Recommended): To a separate aliquot of cells, add an uncoupling agent such as FCCP (final concentration 5-10 µM) to dissipate the mitochondrial membrane potential. This serves as a control for a depolarized state.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite the dye with a 488 nm or 561 nm laser and collect the fluorescence emission using an appropriate filter (e.g., a 585/42 nm bandpass filter).
-
Data Analysis: The fluorescence intensity of the cell population is proportional to the mitochondrial membrane potential. A decrease in fluorescence intensity indicates hyperpolarization, while an increase in fluorescence intensity suggests depolarization. Compare the fluorescence of the treated cells to that of the untreated and positive controls.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical experimental workflow for assessing mitochondrial membrane potential using this compound.
References
3,3'-Diethylthiacarbocyanine iodide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,3'-Diethylthiacarbocyanine iodide, a versatile fluorescent dye with significant applications in biological research and diagnostics. This document details its fundamental properties, mechanism of action as a membrane potential-sensitive probe, and standardized protocols for its use in cellular analysis.
Core Compound Data
This compound is a lipophilic, cationic cyanine (B1664457) dye widely utilized for its fluorescent properties, which are sensitive to the surrounding environment. This characteristic makes it an invaluable tool for investigating cellular and mitochondrial membrane potential.
| Property | Value |
| CAS Number | 905-97-5 |
| Molecular Formula | C₂₁H₂₁IN₂S₂ |
| Molecular Weight | 492.44 g/mol |
| Appearance | Amber to brown to dark green powder or crystals |
| Synonyms | DiSC2(3), 3-Ethyl-2-[3-[3-ethyl-2(3H)-benzothiazolylidene]-1-propenyl]benzothiazolium iodide |
| Excitation Maximum (in Methanol) | Approximately 555-560 nm |
| Emission Maximum (in Methanol) | Varies with environment |
Mechanism of Action as a Membrane Potential Probe
This compound's utility as a membrane potential sensor stems from its cationic nature and lipophilic structure. The dye's fluorescence is highly dependent on its concentration. In aqueous solutions, it exists as monomers and is weakly fluorescent. However, its positive charge drives its accumulation across polarized biological membranes, such as the plasma membrane and, most notably, the inner mitochondrial membrane, in response to the negative membrane potential.
In healthy cells with a high mitochondrial membrane potential, the dye accumulates within the mitochondria at high concentrations. This concentration leads to the formation of J-aggregates, which exhibit a red-shifted fluorescence emission. Conversely, in cells with a depolarized mitochondrial membrane, the dye fails to accumulate, remaining in the cytoplasm as monomers with a green fluorescence emission. The ratio of red to green fluorescence, therefore, serves as a reliable indicator of the mitochondrial membrane potential.
Caption: Workflow of this compound in response to mitochondrial membrane potential.
Experimental Protocols
The following are generalized protocols for the use of this compound in fluorescence microscopy and flow cytometry. Optimization for specific cell types and experimental conditions is recommended.
Preparation of Stock and Working Solutions
-
Stock Solution (1-10 mM): Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot and store at -20°C to -80°C, protected from light.
-
Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline (PBS) or cell culture medium) to the desired final concentration.
Staining Protocol for Fluorescence Microscopy (Adherent Cells)
-
Cell Culture: Seed cells on glass coverslips or in imaging-compatible plates and culture to the desired confluency.
-
Treatment: If applicable, treat the cells with the experimental compounds.
-
Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or culture medium.
-
Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium. Visualize the cells using a fluorescence microscope with filter sets appropriate for detecting green (monomers) and red (J-aggregates) fluorescence.
Staining Protocol for Flow Cytometry (Suspension Cells)
-
Cell Preparation: Harvest cells and adjust the cell density to approximately 1 x 10⁶ cells/mL in culture medium or PBS.
-
Treatment: If applicable, treat the cells with the experimental compounds.
-
Staining: Add the this compound working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells at a low speed (e.g., 300-400 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed PBS or culture medium. Repeat the wash step.
-
Analysis: Resuspend the final cell pellet in a suitable buffer for flow cytometry. Analyze the samples immediately on a flow cytometer equipped with lasers and filters capable of detecting green and red fluorescence.
Caption: A generalized workflow for assessing mitochondrial membrane potential using this compound.
An In-depth Technical Guide to the Solubility and Stability of 3,3'-Diethylthiacarbocyanine Iodide in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 3,3'-Diethylthiacarbocyanine iodide (DTCI) in aqueous solutions. DTCI is a widely utilized cyanine (B1664457) dye in various scientific and biomedical applications, including fluorescence microscopy, photographic sensitization, and as a probe in biological systems. However, its efficacy in aqueous environments is often hampered by limited solubility and stability. This document consolidates available data on these properties, outlines factors influencing them, and provides detailed experimental protocols for their assessment. Furthermore, it includes visualizations of key concepts and experimental workflows to aid in the practical application of this knowledge.
Introduction
This compound, a member of the carbocyanine dye family, is characterized by its vibrant color and strong fluorescence properties. Its molecular structure consists of two benzothiazole (B30560) rings linked by a polymethine chain, which is responsible for its spectral characteristics. Despite its broad utility, the application of DTCI in aqueous-based research and development is often challenging due to its poor water solubility and susceptibility to degradation. Understanding and mitigating these limitations are crucial for its effective use.
Solubility of this compound
The solubility of a compound is a critical parameter that dictates its bioavailability and utility in various formulations. DTCI is known to be sparingly soluble in water, a characteristic attributed to its largely nonpolar aromatic structure.
Factors Influencing Solubility
Several factors can influence the solubility of DTCI in aqueous solutions:
-
Solvent Composition: While poorly soluble in water, DTCI exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol. The addition of organic co-solvents to aqueous solutions can significantly enhance the solubility of DTCI.
-
pH: The pH of the aqueous solution can influence the charge state of the dye molecule, potentially affecting its solubility.
-
Aggregation: In aqueous solutions, DTCI has a strong tendency to form aggregates, such as dimers and higher-order H- and J-aggregates.[1] This aggregation behavior is concentration-dependent and can effectively reduce the concentration of the monomeric, soluble form of the dye. The formation of unstacked aggregates of high molar mass has been proposed in water.
Quantitative Solubility Data
Quantitative data on the aqueous solubility of this compound is scarce in publicly available literature. Commercial suppliers often state that the compound is soluble in organic solvents but provide limited information on its aqueous solubility. One supplier indicates a solubility of 100 mg/mL in DMSO.
| Property | Value | Solvent | Reference |
| Solubility | 100 mg/mL (203.07 mM) | DMSO | [2] |
| Aqueous Solubility | Sparingly soluble (qualitative) | Water | |
| Solubility | Soluble (qualitative) | Methanol | [3] |
| Solubility | Soluble (qualitative) | Ethanol | [3] |
Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)
A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method, as outlined in OECD Guideline 105.
Objective: To determine the saturation solubility of this compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Volumetric flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
UV-Vis spectrophotometer or a validated HPLC system
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of DTCI powder to a known volume of PBS in a sealed flask.
-
Equilibration: Place the flask in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the suspension at a high speed to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Quantification: Analyze the concentration of DTCI in the filtrate using a suitable analytical method. UV-Vis spectrophotometry can be used by measuring the absorbance at the λmax of DTCI and calculating the concentration using a pre-established calibration curve. Alternatively, a validated stability-indicating HPLC method can provide more specific quantification.
-
Data Analysis: The determined concentration represents the saturation solubility of DTCI under the specified conditions.
References
The Dawn of a New Hue: An In-depth Technical Guide to the Early Research and Discovery of Thiacarbocyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research and discovery of thiacarbocyanine dyes, a pivotal class of polymethine dyes that revolutionized photographic sensitization and laid the groundwork for modern applications in biotechnology and medicine. We will explore the pioneering syntheses, key chemical structures, and the fundamental mechanisms of action that defined their early development.
Introduction: The Quest for Color and Light Sensitivity
The late 19th and early 20th centuries marked a period of intense innovation in synthetic organic chemistry. Following the synthesis of the first synthetic dye, mauveine, by William Henry Perkin in 1856, the race was on to create new colorants with diverse properties. A significant challenge in the burgeoning field of photography was the limited spectral sensitivity of silver halide emulsions, which were naturally sensitive only to blue and ultraviolet light. This limitation spurred the search for "sensitizers" – dyes that could adsorb to the silver halide crystals and transfer light energy from the green, red, and near-infrared regions of the spectrum, thereby making the photographic plates panchromatic.
It was within this context that the cyanine (B1664457) dyes, and specifically the thiacarbocyanines, emerged. The term "polymethine dyes" was first introduced by the German chemist Walter König in 1922 to describe this class of compounds characterized by a series of conjugated double bonds.[1] Thiacarbocyanine dyes, which feature benzothiazole (B30560) nuclei, proved to be particularly effective sensitizers.
The Pioneers and the First Syntheses
While the first cyanine dye was synthesized by Charles Hanson Greville Williams in 1856, the specific discovery of thiacarbocyanine dyes is less singularly documented. The early development of these dyes was a result of systematic investigations by chemists in academic and industrial laboratories, notably in Germany. The work of scientists like Walter König was instrumental in understanding the structure and synthesis of this class of dyes.
One of the earliest and most representative thiacarbocyanine dyes is 3,3'-Diethylthiacarbocyanine (B14174943) iodide . While the exact date of its first synthesis is not definitively cited in the available literature, its structural class became prominent in the early 20th century following the elucidation of the structure of related cyanine dyes like Pinacyanol by William H. Mills and Frances M. Hamer around 1920.
Experimental Protocols: Synthesis of an Early Thiacarbocyanine Dye
The synthesis of symmetrical thiacarbocyanine dyes in the early 20th century typically involved the condensation of two molecules of a quaternary salt of a heterocyclic base with a linking agent that provides the central carbon atom of the trimethine chain.
Synthesis of 3,3'-Diethylthiacarbocyanine Iodide
The following protocol is a representative method for the synthesis of this compound, based on established principles of cyanine dye synthesis from that era.
Materials:
-
Diethyl sulfate (B86663)
-
Ethyl orthoformate
-
Potassium iodide
Procedure:
-
Quaternization of 2-Methylbenzothiazole:
-
In a round-bottom flask, dissolve 2-methylbenzothiazole in a suitable solvent such as nitrobenzene.
-
Add an excess of diethyl sulfate to the solution.
-
Heat the mixture under reflux for several hours to facilitate the quaternization reaction, forming 2-methyl-3-ethylbenzothiazolium ethyl sulfate.
-
Allow the reaction mixture to cool, and collect the precipitated quaternary salt by filtration. Wash the salt with a non-polar solvent like ether to remove unreacted starting materials.
-
-
Condensation Reaction:
-
Dissolve the 2-methyl-3-ethylbenzothiazolium ethyl sulfate in pyridine.
-
Add ethyl orthoformate to the solution. Ethyl orthoformate serves as the source of the central methine carbon.
-
Heat the mixture under reflux. The pyridine acts as a basic catalyst, promoting the condensation of two molecules of the quaternary salt with the orthoformate.
-
The reaction progress can be monitored by the development of a deep color.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture.
-
Add a concentrated aqueous solution of potassium iodide to precipitate the dye as the iodide salt.
-
Collect the crude this compound by filtration.
-
Recrystallize the crude dye from ethanol to obtain purified, crystalline this compound.
-
Quantitative Data of an Early Thiacarbocyanine Dye
The following table summarizes the key spectroscopic properties of this compound, a representative early thiacarbocyanine dye. This data is crucial for understanding its light-absorbing and emitting characteristics, which are central to its function as a photographic sensitizer (B1316253) and a fluorescent probe.
| Property | Value | Solvent | Reference(s) |
| Absorption Maximum (λmax) | 557 - 559 nm | Methanol, Ethanol | [2][3][4] |
| Molar Extinction Coefficient (ε) | 126,000 cm⁻¹M⁻¹ at 559 nm | Ethanol | [2] |
| Fluorescence Emission Maximum | ~570 nm | Ethanol | |
| Fluorescence Quantum Yield (ΦF) | 0.05 | Ethanol | [2] |
Mechanism of Action: Spectral Sensitization
The primary application of early thiacarbocyanine dyes was in the spectral sensitization of silver halide photographic emulsions. The mechanism by which these dyes transfer energy to the silver halide crystals is a cornerstone of photographic science.
The Electron Transfer Mechanism
The most widely accepted mechanism for spectral sensitization by thiacarbocyanine dyes is the electron transfer mechanism . This process can be broken down into the following key steps:
-
Adsorption: The thiacarbocyanine dye molecules adsorb onto the surface of the silver halide (AgX) crystals in the photographic emulsion.
-
Light Absorption: The dye molecule absorbs a photon of light in a spectral region where the silver halide itself is not sensitive (e.g., green or red light). This excites an electron in the dye molecule from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO).
-
Electron Injection: The excited electron in the LUMO of the dye has sufficient energy to be injected into the conduction band of the silver halide crystal.
-
Latent Image Formation: The injected electron is now mobile within the silver halide crystal and can reduce a silver ion (Ag⁺) to a silver atom (Ag⁰). The aggregation of several silver atoms at a sensitivity speck on the crystal surface forms a latent image center.
-
Dye Regeneration: The oxidized dye molecule (now a radical cation) can be regenerated by accepting an electron from a species in the emulsion, such as a halide ion (X⁻) or a gelatin molecule, which then becomes oxidized.
Visualizations
Synthesis Workflow of this compound
Caption: Synthetic pathway for this compound.
Mechanism of Spectral Sensitization
Caption: Electron transfer mechanism in spectral sensitization.
Conclusion
The early research and discovery of thiacarbocyanine dyes were driven by the practical needs of the burgeoning field of photography. The development of synthetic routes to these compounds and the understanding of their photosensitizing properties represent a significant milestone in applied chemistry. The principles of light absorption, energy transfer, and electron injection elucidated in this early work continue to be relevant in modern applications, from fluorescent labeling in biological imaging to the development of advanced materials for optoelectronics. This guide provides a foundational understanding of the key discoveries and experimental approaches that paved the way for the widespread use of this important class of dyes.
References
In-Depth Technical Guide: Potential Toxicity and Safety Handling of 3,3'-Diethylthiacarbocyanine Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and potential toxicity of 3,3'-Diethylthiacarbocyanine iodide (CAS 905-97-5), along with detailed safety handling procedures. The information is compiled from available safety data sheets, toxicological databases, and relevant scientific literature. This document is intended to inform laboratory personnel and researchers on the potential hazards and to provide clear protocols for safe handling and emergency procedures.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | DiSC2(3), 3-Ethyl-2-(3-[3-ethyl-2(3H)benzothiazolylidene]-1-propenyl)benzothiazolium iodide | [2][3] |
| CAS Number | 905-97-5 | [1] |
| Molecular Formula | C21H21IN2S2 | [1] |
| Molecular Weight | 492.44 g/mol | [1] |
| Appearance | Green crystalline powder | [4] |
| Solubility | Soluble in methanol, ethanol, or DMSO. Does not mix well with water. | [4][5] |
| Melting Point | 268-270 °C (decomposes) | [6] |
Toxicological Data
Quantitative toxicological data for this compound is limited. The following tables summarize available data for the compound itself and for structurally related cyanine (B1664457) dyes, which can provide an indication of potential toxicity.
Acute Toxicity Data
| Compound | Test Species | Route of Administration | LD50 (Lethal Dose, 50%) | Reference |
| 3,3'-Diethylthiadicarbocyanine iodide (Dithiazanine iodide) | Rat | Oral | 165 - 192 mg/kg | [7][8] |
| 3,3'-Diethylthiatricarbocyanine iodide | Mouse | Intraperitoneal | 0.1 mg/kg | [5] |
Note: No specific oral, dermal, or inhalation LD50/LC50 data has been found for this compound.
In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay Endpoint | IC50 (Half maximal inhibitory concentration) | Reference |
| This compound | Monkey Normal Kidney Epithelial Cells (CV-1) | Growth Inhibition | 1.2 µM | [9] |
| This compound | Human Colon Carcinoma Cells (CX-1) | Growth Inhibition | 0.06 µM | [9] |
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[10]
GHS Hazard Statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Signal Word: Warning[11]
Hazard Pictograms:
Mechanisms of Toxicity and Signaling Pathways
The toxicity of cyanine dyes, including this compound, is often linked to their ability to interact with and disrupt cellular membranes, particularly mitochondrial membranes.[12] Their cationic nature facilitates accumulation within the mitochondria due to the negative mitochondrial membrane potential.[12]
Mitochondrial Targeting and Apoptosis Induction
Several studies on related cyanine dyes indicate a common mechanism of cytotoxicity involving mitochondrial targeting, which can lead to the induction of apoptosis (programmed cell death).[2][13][14] This process can be initiated through the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[13] The released cytochrome c can then activate a caspase cascade, ultimately leading to cell death.[13]
Caption: Proposed mitochondrial-mediated apoptosis pathway for cyanine dyes.
Safety Handling and Personal Protective Equipment (PPE)
Due to its irritant properties and potential toxicity, strict safety protocols must be followed when handling this compound.[15][16]
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[15]
-
Use a local exhaust ventilation system to control airborne dust.[7]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[7][17] Change gloves immediately if contaminated.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 respirator or higher is recommended.[18]
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe dust.[17]
-
Wash hands thoroughly after handling.[7]
-
Do not eat, drink, or smoke in the laboratory.[15]
-
Keep containers tightly closed when not in use.[7]
-
Store in a cool, dry, and well-ventilated place away from light and incompatible materials such as strong oxidizing agents.[7][15]
Experimental Protocols for Toxicity Assessment
The following are summaries of standard OECD guidelines and other relevant protocols for assessing the potential toxicity of a chemical like this compound.
Acute Oral Toxicity (Based on OECD Guideline 401 - Note: This guideline has been deleted but the principles are still relevant for understanding historical data and basic methodology)
Caption: Workflow for an acute oral toxicity study based on OECD 401.
-
Principle: To determine the dose of a substance that is lethal to 50% of a test animal population after a single oral administration.[19][20]
-
Methodology:
-
Healthy young adult rodents are fasted prior to dosing.[20]
-
The test substance is administered in graduated doses to several groups of animals, with one dose per group.[19]
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[20]
-
A gross necropsy is performed on all animals.[19]
-
The LD50 is calculated statistically from the dose-response data.[19]
-
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
Caption: Workflow for an acute dermal irritation study based on OECD 404.
-
Principle: To assess the potential of a substance to cause skin irritation or corrosion after a single application.[15][21]
-
Methodology:
-
The fur is clipped from the back of an albino rabbit 24 hours before the test.[22]
-
0.5 g of the solid test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch.[21]
-
The exposure period is 4 hours.[21]
-
After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling).[22]
-
Observations are scored at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended to 14 days to assess reversibility.[7][21]
-
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
Caption: Workflow for an acute eye irritation study based on OECD 405.
-
Principle: To determine the potential of a substance to cause irritation or corrosion to the eye.[9][23]
-
Methodology:
-
A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit. The other eye serves as a control.[10][24]
-
The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[9][24]
-
The ocular reactions are scored according to a standardized system. The duration of the study should be sufficient to evaluate the reversibility of the effects.[24]
-
Bacterial Reverse Mutation Test (Ames Test)
Caption: General workflow for the Ames test.
-
Principle: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[25][26]
-
Methodology:
-
Several strains of S. typhimurium that cannot synthesize histidine are used.[5]
-
The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 liver extract).[5]
-
The treated bacteria are plated on a medium lacking histidine.[5]
-
Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies.[25]
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[26]
-
In Vitro Mammalian Cell Micronucleus Test (Based on OECD Guideline 487)
Caption: Workflow for the in vitro micronucleus test.
-
Principle: To detect genotoxic damage by identifying micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in the cytoplasm of cells that have undergone division after exposure to a test substance.[27][28]
-
Methodology:
-
Mammalian cells are exposed to the test substance.[29]
-
Cytochalasin B is added to block cytokinesis, resulting in binucleated cells, which ensures that only cells that have undergone mitosis are scored.[29]
-
Cells are harvested, fixed, and stained.[29]
-
The frequency of micronuclei in a large number of binucleated cells is determined.[29]
-
A significant increase in the frequency of micronucleated cells indicates that the substance may be clastogenic (causing chromosome breaks) or aneugenic (causing chromosome loss).[28]
-
Emergency Procedures
-
In case of skin contact: Immediately wash off with soap and plenty of water.[7] If skin irritation occurs, get medical advice/attention.[11]
-
In case of eye contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing.[11] If eye irritation persists, get medical advice/attention.[11]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[11] Call a POISON CENTER or doctor/physician if you feel unwell.[11]
-
If swallowed: Rinse mouth.[23] Immediately call a POISON CENTER or doctor.[23]
-
In case of a spill: Wear appropriate PPE.[15] Avoid dust formation.[17] Sweep up the material and place it in a suitable container for disposal.[15]
Conclusion
References
- 1. oecd.org [oecd.org]
- 2. Mitochondrial Impairment by Cyanine-Based Small Molecules Induces Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. eurolab.net [eurolab.net]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of the Apoptotic Response Induced by the Cyanine Dye D112: A Potentially Selective Anti-Cancer Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyanine-induced apoptosis for cancer therapy [accscience.com]
- 15. nucro-technics.com [nucro-technics.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. oecd.org [oecd.org]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. bemsreports.org [bemsreports.org]
- 21. oecd.org [oecd.org]
- 22. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 23. nucro-technics.com [nucro-technics.com]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. microbiologyinfo.com [microbiologyinfo.com]
- 26. criver.com [criver.com]
- 27. In vitro mammalian cell micronucleus test | RE-Place [re-place.be]
- 28. x-cellr8.com [x-cellr8.com]
- 29. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
An In-depth Technical Guide to the Interaction of 3,3'-Diethylthiacarbocyanine Iodide with Biological Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diethylthiacarbocyanine iodide, a member of the carbocyanine dye family, is a lipophilic, cationic fluorescent probe extensively utilized in cellular and membrane biophysics research. Its primary application lies in the measurement of membrane potential across biological membranes, including the plasma membrane and mitochondrial inner membrane. The dye's photophysical properties are highly sensitive to its local environment, making it a powerful tool for investigating the bioenergetics of cells and organelles. This technical guide provides a comprehensive overview of the interaction of this compound with biological membranes, detailing its mechanism of action, quantitative biophysical data, and standardized experimental protocols.
Mechanism of Interaction with Biological Membranes
The interaction of this compound with biological membranes is governed by its physicochemical properties and the electrochemical potential across the lipid bilayer. As a positively charged, lipophilic molecule, it readily partitions from the aqueous phase into the hydrophobic core of the membrane.[1]
The core mechanism of its use as a membrane potential probe is based on the Nernst equation, which describes the distribution of an ion across a permeable membrane at equilibrium. In response to a negative-inside membrane potential, the cationic dye accumulates in the cytoplasm or mitochondrial matrix. This accumulation leads to a concentration-dependent self-quenching of its fluorescence.[2][3] Conversely, membrane depolarization results in the release of the dye from the cell or organelle, leading to an increase in fluorescence intensity as the dye becomes dequenched in the extracellular medium.[3]
The fluorescence of this compound is significantly enhanced upon incorporation into lipid bilayers compared to its fluorescence in aqueous solutions.[1] This is attributed to the rigid environment of the membrane, which restricts non-radiative decay pathways of the excited state.[4] In aqueous solutions, the dye can form non-fluorescent aggregates, further contributing to the low fluorescence signal outside the membrane.[5]
Quantitative Data
The following tables summarize the key quantitative data related to the photophysical properties of this compound and its interaction with membrane mimetic systems.
Table 1: Photophysical Properties of this compound
| Property | Value | Solvent/Environment | Reference |
| Absorption Maximum (λmax) | 559.25 nm | Ethanol | [6] |
| Molar Extinction Coefficient (ε) | 161,000 M-1cm-1 | Ethanol | [6] |
| Emission Maximum (λem) | ~575 nm | Ethanol | [6] |
| Fluorescence Quantum Yield (ΦF) | 0.05 | Ethanol | [6] |
| Fluorescence Quantum Yield (ΦF) | 0.042 | Chloroform (B151607) | [7] |
Table 2: Environmental Effects on Fluorescence
| Condition | Observation | Rationale | Reference |
| Incorporation into Liposomes | Significant fluorescence enhancement | Reduced non-radiative decay in the rigid membrane environment. | [1][4] |
| High Concentration in Aqueous Solution | Formation of non-fluorescent aggregates | π-stacked and unstacked aggregate formation. | [5] |
| High Concentration inside Cells | Fluorescence quenching | Self-quenching due to dye aggregation. | [3] |
Experimental Protocols
I. Preparation of Liposomes for Membrane Interaction Studies
This protocol describes the preparation of unilamellar liposomes, which serve as a simplified model system for biological membranes.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired lipid composition
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the desired amount of lipid (e.g., 10 mg) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with PBS by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).
-
For the formation of unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a mini-extruder.[8] This will result in a homogenous population of LUVs.
II. Measurement of Membrane Potential using Fluorescence Spectroscopy
This protocol outlines the use of this compound to measure changes in membrane potential in a cell suspension using a fluorometer.
Materials:
-
Cell suspension (e.g., cultured cells, erythrocytes)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer
-
Valinomycin (B1682140) (a K+ ionophore, for inducing depolarization)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP, a protonophore, for complete depolarization)
-
Fluorometer
Procedure:
-
Wash and resuspend the cells in HBSS to a final concentration of approximately 1 x 106 cells/mL.
-
Transfer the cell suspension to a cuvette for the fluorometer.
-
Add this compound to the cell suspension to a final concentration in the low micromolar range (e.g., 1-5 µM). The optimal concentration should be determined empirically.
-
Record the baseline fluorescence for a few minutes to allow the dye to equilibrate with the cells. The excitation and emission wavelengths should be set according to the dye's properties in the membrane environment (e.g., Excitation ~550 nm, Emission ~570 nm).
-
To induce membrane depolarization, add a known concentration of valinomycin (in the presence of extracellular K+) or CCCP and continue recording the fluorescence.
-
An increase in fluorescence intensity indicates membrane depolarization.
-
The fluorescence signal can be calibrated to membrane potential (mV) by titrating with varying concentrations of extracellular potassium in the presence of valinomycin to clamp the membrane potential at different known values according to the Nernst equation.[9]
III. Flow Cytometry Analysis of Mitochondrial Membrane Potential
This protocol describes the use of a carbocyanine dye to assess mitochondrial membrane potential in a cell population by flow cytometry. While this protocol is often described for dyes like JC-1 or DiOC2(3), the principles are directly applicable to this compound.
Materials:
-
Cell suspension
-
This compound stock solution
-
Cell culture medium
-
CCCP (for control)
-
Flow cytometer with a 488 nm laser
Procedure:
-
Harvest and wash the cells, then resuspend them in pre-warmed cell culture medium at a concentration of approximately 1 x 106 cells/mL.
-
For a positive control for depolarization, treat a sample of cells with CCCP (e.g., 50 µM) for 5-10 minutes at 37°C.
-
Add this compound to all cell samples to a final concentration that should be optimized for the cell type (typically in the nanomolar to low micromolar range for mitochondrial staining).[3]
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Analyze the cells on the flow cytometer. The fluorescence emission can be collected in the green (e.g., FL1) and, in the case of dye aggregation at high mitochondrial potentials, potentially in the red (e.g., FL2) channels.
-
A decrease in fluorescence intensity in the primary emission channel is indicative of a loss of mitochondrial membrane potential.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key processes involved in the interaction of this compound with biological membranes and its application in membrane potential assays.
Caption: Interaction of the dye with a biological membrane.
Caption: Workflow for a fluorescence-based membrane potential assay.
Caption: Relationship between membrane state and fluorescence.
References
- 1. DiSC2(3) [3,3-Diethylthiacarbocyanine iodide] | AAT Bioquest [aatbio.com]
- 2. Membrane potential can be determined in individual cells from the nernstian distribution of cationic dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. PhotochemCAD | this compound [photochemcad.com]
- 7. researchgate.net [researchgate.net]
- 8. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00325F [pubs.rsc.org]
- 9. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Measuring Mitochondrial Membrane Potential Using 3,3'-Diethylthiacarbocyanine Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular function. It is an electrochemical gradient across the inner mitochondrial membrane, established by the electron transport chain, which is essential for ATP synthesis, ion homeostasis, and reactive oxygen species (ROS) production. A decrease in ΔΨm is an early hallmark of apoptosis and cellular stress. Consequently, the accurate measurement of ΔΨm is crucial in various research fields, including cancer biology, neurodegenerative diseases, and drug discovery.
3,3'-Diethylthiacarbocyanine iodide, also known as DiSC2(3), is a lipophilic, cationic fluorescent dye that can be employed to measure changes in membrane potential. Like other carbocyanine dyes, its accumulation within mitochondria is dependent on the negative charge of the inner mitochondrial membrane. In healthy, energized cells with a high ΔΨm, the dye accumulates in the mitochondria. A decrease in ΔΨm, indicative of mitochondrial dysfunction, leads to a reduced accumulation of the dye. This change in dye concentration can be quantified using fluorescence-based techniques such as fluorescence microscopy and flow cytometry. While less commonly cited for mitochondrial studies than other dyes like JC-1 or TMRM, DiSC2(3) offers a fluorescent tool to assess this vital cellular parameter.
Mechanism of Action
The mechanism by which this compound (DiSC2(3)) measures mitochondrial membrane potential is based on its cationic and lipophilic properties. The negatively charged interior of a healthy mitochondrion, resulting from the pumping of protons across the inner membrane, drives the accumulation of the positively charged DiSC2(3) dye inside the mitochondrial matrix.
In its monomeric form, DiSC2(3) is fluorescent. As the dye accumulates in the mitochondria of healthy cells, its fluorescence can be measured. When the mitochondrial membrane potential collapses, the driving force for dye accumulation is lost. Consequently, the dye is released from the mitochondria into the cytoplasm, leading to a decrease in mitochondrial fluorescence. This change in fluorescence intensity provides a sensitive measure of the mitochondrial membrane potential.
Data Presentation
The following tables provide a summary of the key quantitative parameters for using this compound (DiSC2(3)) and other common dyes for measuring mitochondrial membrane potential. It is crucial to note that optimal conditions can vary significantly between different cell types and experimental setups. Therefore, empirical optimization is highly recommended.
Table 1: Properties of Common Mitochondrial Membrane Potential Dyes
| Dye | Abbreviation | Excitation (nm) | Emission (nm) | Readout |
| This compound | DiSC2(3) | ~550-560 | ~570-580 | Fluorescence Intensity |
| 3,3'-Dihexyloxacarbocyanine iodide | DiOC6(3) | 482 | 497 | Fluorescence Intensity |
| Tetramethylrhodamine, Methyl Ester | TMRM | 548 | 573 | Fluorescence Intensity |
| Tetramethylrhodamine, Ethyl Ester | TMRE | 549 | 575 | Fluorescence Intensity |
| 5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethyl-benzimidazolylcarbocyanine iodide | JC-1 | ~485 / ~550 | ~530 / ~590 | Ratiometric (Red/Green) |
Table 2: Recommended Starting Conditions for DiSC2(3) Staining
| Parameter | Recommended Range | Notes |
| Stock Solution | 1-5 mM in DMSO | Store at -20°C, protected from light. |
| Working Concentration | 10-100 nM | Titration is essential to determine the optimal concentration for your specific cell type to maximize mitochondrial signal and minimize off-target effects. |
| Incubation Time | 15-30 minutes | Optimal time may vary. Longer incubation can lead to cytotoxicity. |
| Incubation Temperature | 37°C | |
| Control for Depolarization | 10-50 µM CCCP | Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is a protonophore that dissipates the mitochondrial membrane potential. |
Experimental Protocols
The following are detailed protocols for measuring mitochondrial membrane potential using this compound (DiSC2(3)) with fluorescence microscopy and flow cytometry.
Protocol 1: Fluorescence Microscopy
This protocol allows for the qualitative and semi-quantitative assessment of mitochondrial membrane potential in adherent cells.
Materials:
-
This compound (DiSC2(3))
-
Dimethyl sulfoxide (B87167) (DMSO), high purity
-
Culture medium appropriate for your cells
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) for control
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of DiSC2(3) in DMSO.
-
Prepare a 10 mM stock solution of CCCP in DMSO.
-
On the day of the experiment, prepare a working solution of DiSC2(3) in pre-warmed culture medium at the desired final concentration (start with a range of 10-100 nM).
-
Prepare a positive control by treating cells with 10-50 µM CCCP for 10-15 minutes prior to or during staining.
-
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS or HBSS.
-
Add the DiSC2(3) working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed culture medium or PBS.
-
-
Imaging:
-
Add fresh pre-warmed medium or PBS to the cells.
-
Immediately image the cells using a fluorescence microscope with appropriate filters for DiSC2(3) (e.g., excitation ~550 nm, emission ~575 nm).
-
Acquire images of both the stained cells and the CCCP-treated control cells using identical settings.
-
Data Analysis: Compare the fluorescence intensity of the mitochondria in the experimental cells to the control cells. A decrease in fluorescence intensity in the experimental group compared to the untreated control indicates mitochondrial depolarization.
Protocol 2: Flow Cytometry
This protocol provides a quantitative analysis of mitochondrial membrane potential in a population of cells.
Materials:
-
This compound (DiSC2(3))
-
Dimethyl sulfoxide (DMSO), high purity
-
Culture medium appropriate for your cells
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) for control
-
Flow cytometer with appropriate lasers and filters (e.g., blue or green laser for excitation, and a detector around 575 nm like PE or PE-Texas Red channel)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Harvest cells (both adherent and suspension) and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in culture medium.
-
Reagent Preparation:
-
Prepare stock solutions of DiSC2(3) and CCCP as described in Protocol 1.
-
Prepare separate tubes for your experimental samples, an unstained control, and a CCCP-treated positive control.
-
-
Staining:
-
Add the DiSC2(3) working solution to the cell suspensions (final concentration 10-100 nM) and incubate for 15-30 minutes at 37°C, protected from light.
-
For the positive control, add CCCP (10-50 µM) to the designated tube and incubate for the last 10-15 minutes of the staining period.
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS or HBSS.
-
Repeat the wash step.
-
-
Analysis:
-
Resuspend the final cell pellet in 0.5 mL of PBS or HBSS.
-
Analyze the samples on a flow cytometer.
-
Use the unstained control to set the baseline fluorescence.
-
Collect fluorescence data from the appropriate channel (e.g., PE or equivalent).
-
Data Analysis: The data can be presented as a histogram of fluorescence intensity. A shift to the left in the fluorescence intensity of the experimental population compared to the untreated control indicates mitochondrial depolarization. The CCCP-treated sample should show a significant leftward shift, confirming the assay is working correctly.
Concluding Remarks
The use of this compound (DiSC2(3)) provides a valuable tool for the assessment of mitochondrial membrane potential. As with any fluorescent probe, careful optimization of staining conditions and the use of appropriate controls are paramount for obtaining reliable and reproducible results. The protocols provided here serve as a comprehensive starting point for researchers and drug development professionals to integrate this assay into their studies of mitochondrial function and cell health.
Application Notes and Protocols for Staining Live Cells with 3,3'-Diethylthiacarbocyanine Iodide (DiSC2(3))
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diethylthiacarbocyanine iodide, often abbreviated as DiSC2(3), is a lipophilic, cationic fluorescent dye belonging to the carbocyanine family. It is a valuable tool for the real-time analysis of plasma membrane potential in living cells.[1] The fluorescence of DiSC2(3) is highly sensitive to its environment; it is weakly fluorescent in aqueous solutions but exhibits a significant increase in fluorescence intensity when it partitions into the hydrophobic environment of the cell membrane.[1] This property allows for the dynamic monitoring of changes in membrane potential, a key indicator of cell health, excitability, and response to various stimuli.
The mechanism of action for DiSC2(3) relies on its positive charge and lipophilic nature. In cells with a polarized (negative inside) plasma membrane, the dye accumulates at the inner leaflet of the membrane. This accumulation can lead to self-quenching of the fluorescence signal. Upon depolarization of the membrane (the interior becomes less negative), the dye is released from the inner leaflet, resulting in an increase in fluorescence intensity. Conversely, hyperpolarization can lead to further accumulation and quenching. This relationship between membrane potential and fluorescence intensity allows for the qualitative and, with proper calibration, quantitative assessment of membrane potential changes.
Applications
-
High-Throughput Screening: Rapidly assess the effects of compound libraries on the membrane potential of various cell types.
-
Drug Discovery: Characterize the mechanism of action of ion channel modulators and other drugs that affect cell membrane polarity.
-
Cell Physiology Research: Investigate cellular responses to stimuli that involve changes in membrane potential, such as neurotransmission, muscle contraction, and apoptosis.
-
Toxicology: Evaluate the cytotoxic effects of compounds by monitoring changes in membrane integrity and potential.
Data Presentation
Spectral Properties of this compound
| Property | Value |
| Excitation (maximum) | ~559 nm |
| Emission (maximum) | ~570 nm |
| Solvent for Stock | DMSO or DMF |
| Recommended Filter Set | TRITC / Cy3 |
Note: The exact excitation and emission maxima may vary depending on the cellular environment and instrument settings.
Representative Quantitative Data of Membrane Potential-Sensitive Dyes
The following table illustrates the expected changes in fluorescence intensity upon modulation of the plasma membrane potential using a generic membrane potential-sensitive dye. This data is representative and should be used as a guideline for expected results with DiSC2(3).
| Treatment | Expected Change in Membrane Potential | Expected Change in DiSC2(3) Fluorescence Intensity |
| High Extracellular K+ (e.g., 50 mM) | Depolarization | Increase |
| Valinomycin (B1682140) (in the presence of high K+) | Depolarization | Increase |
| Veratridine (activates Na+ channels) | Depolarization | Increase |
| CCCP (protonophore, uncoupler) | Depolarization | Increase |
| Gramicidin (forms pores permeable to cations) | Depolarization | Increase |
Experimental Protocols
Protocol 1: Preparation of DiSC2(3) Stock Solution
-
Materials:
-
This compound (DiSC2(3)) powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Prepare a 1 to 5 mM stock solution of DiSC2(3) in high-quality, anhydrous DMSO or DMF. For example, to prepare a 1 mM stock solution, dissolve 0.48 mg of DiSC2(3) (MW: 480.4 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Store the stock solution at -20°C, protected from light and moisture. Aliquot to avoid repeated freeze-thaw cycles.
-
Protocol 2: Staining Live Adherent Mammalian Cells with DiSC2(3)
This protocol provides a general guideline for staining live adherent cells. Optimal conditions, particularly dye concentration and incubation time, should be determined empirically for each cell type and experimental setup.
-
Materials:
-
Adherent cells cultured in a suitable vessel (e.g., 96-well black-walled, clear-bottom plate, chambered cover glass)
-
DiSC2(3) stock solution (1-5 mM in DMSO)
-
Serum-free culture medium or Hanks' Balanced Salt Solution (HBSS)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Cell Preparation: Culture adherent cells to the desired confluency (typically 70-90%).
-
Staining Solution Preparation:
-
On the day of the experiment, prepare a working solution of DiSC2(3) in serum-free medium or HBSS. A starting concentration range of 1-10 µM is recommended.
-
Important: Avoid using serum-containing medium during the staining step, as serum proteins can bind to the dye and increase background fluorescence.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the DiSC2(3) working solution to the cells.
-
Incubate at 37°C for 15-30 minutes, protected from light. The optimal incubation time may vary depending on the cell type and dye concentration.
-
-
Washing (Optional):
-
For some applications, washing the cells after staining may reduce background fluorescence. If washing, gently aspirate the staining solution and wash once with pre-warmed serum-free medium or HBSS.
-
Be aware that washing may also lead to some loss of the dye from the cell membrane.
-
-
Image Acquisition:
-
Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for TRITC or Cy3 (Excitation: ~540-560 nm, Emission: ~570-590 nm).
-
Maintain physiological conditions (37°C, 5% CO2) during imaging for time-lapse experiments.
-
-
Protocol 3: Measuring Changes in Membrane Potential
This protocol describes a method to induce and measure changes in membrane potential using DiSC2(3).
-
Materials:
-
Live cells stained with DiSC2(3) (from Protocol 2)
-
Depolarizing agent (e.g., 50 mM KCl solution in HBSS)
-
Hyperpolarizing agent (optional, e.g., specific ion channel opener)
-
Fluorescence plate reader or fluorescence microscope
-
-
Procedure:
-
Baseline Fluorescence Measurement: After staining the cells with DiSC2(3), measure the baseline fluorescence intensity (F_initial).
-
Induction of Depolarization:
-
Add the depolarizing agent (e.g., high KCl solution) to the cells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates depolarization.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The change in fluorescence can be expressed as a ratio (F/F_initial) or as a percentage change ([(F - F_initial) / F_initial] * 100).
-
-
Mandatory Visualization
Caption: Workflow for staining live cells with DiSC2(3) and measuring changes in membrane potential.
Caption: Simplified diagram of DiSC2(3) mechanism for detecting membrane potential changes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | 1. Dye concentration is too high. 2. Incomplete removal of staining solution. 3. Presence of serum in the staining buffer. | 1. Titrate the DiSC2(3) concentration to determine the optimal concentration with the best signal-to-noise ratio. 2. Perform an optional wash step after staining. 3. Ensure that the staining buffer is serum-free. |
| Weak or No Signal | 1. Dye concentration is too low. 2. Incubation time is too short. 3. Cells are not viable. 4. Incorrect filter set. | 1. Increase the DiSC2(3) concentration. 2. Increase the incubation time. 3. Check cell viability using a viability assay (e.g., Trypan Blue). 4. Ensure the use of a filter set appropriate for TRITC or Cy3. |
| Phototoxicity/Cell Death | 1. High dye concentration. 2. Prolonged exposure to excitation light. 3. High intensity of excitation light. | 1. Use the lowest effective concentration of DiSC2(3). 2. Minimize the duration of light exposure during image acquisition. Use an automated shutter to block the light path when not acquiring images. 3. Reduce the intensity of the excitation light. Use a more sensitive camera or increase the gain if necessary. |
| Signal Fades Quickly | Photobleaching. | 1. Reduce the intensity and duration of light exposure. 2. Use an anti-fade reagent in the imaging medium if compatible with live-cell imaging. 3. Acquire images at a lower frequency for time-lapse experiments. |
Important Considerations
-
Cytotoxicity: Like many fluorescent dyes, DiSC2(3) can be toxic to cells at high concentrations or with prolonged incubation times. It is crucial to perform a concentration-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental duration.
-
Phototoxicity: The excitation light used in fluorescence microscopy can generate reactive oxygen species, leading to phototoxicity and cell death. Minimize light exposure by using the lowest possible excitation intensity and exposure time that provides an adequate signal.
-
Calibration: For quantitative measurements of membrane potential, it is necessary to calibrate the fluorescence signal. This can be achieved by using ionophores like valinomycin in combination with varying extracellular potassium concentrations to clamp the membrane potential at known values.
-
Controls: Always include appropriate controls in your experiments. A positive control for depolarization (e.g., high extracellular K+) and a vehicle control (DMSO) are essential for interpreting the results.
References
Quantifying Bacterial Membrane Potential with 3,3'-Diethylthiacarbocyanine Iodide (DiSC3(5)): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell membrane is a critical interface for a multitude of physiological processes, including energy transduction, nutrient transport, and environmental sensing. A key feature of this membrane is the electrochemical gradient, or membrane potential (ΔΨ), which is essential for bacterial viability. Consequently, the bacterial membrane potential is a prime target for novel antimicrobial agents. This document provides detailed application notes and protocols for the quantification of bacterial membrane potential using the fluorescent probe 3,3'-Diethylthiacarbocyanine iodide (DiSC3(5)).
DiSC3(5) is a lipophilic, cationic dye that accumulates in bacteria in response to a negative-inside membrane potential.[1][2] This accumulation leads to self-quenching of the dye's fluorescence.[3] Disruption of the membrane potential, for instance by antimicrobial compounds, results in the release of DiSC3(5) into the extracellular medium, causing a significant increase in fluorescence (de-quenching).[1][3] This property allows for a sensitive and dynamic measurement of membrane potential changes in bacterial populations.
Principle of the Assay
The mechanism of DiSC3(5) as a membrane potential probe is based on its Nernstian distribution across the bacterial cytoplasmic membrane. The positively charged dye is driven into the cytoplasm by the negative transmembrane potential. As the intracellular concentration of DiSC3(5) increases, it forms aggregates, which leads to a quenching of its fluorescence. When the membrane depolarizes, the driving force for accumulation is lost, and the dye is released from the cells, resulting in an increase in fluorescence as the aggregates dissociate.[1][3]
Data Presentation
Quantitative Assay Parameters
The following table summarizes key quantitative parameters for designing and performing bacterial membrane potential assays with DiSC3(5).
| Parameter | Gram-Positive Bacteria (e.g., B. subtilis, S. aureus) | Gram-Negative Bacteria (e.g., E. coli, S. enterica) | Reference(s) |
| DiSC3(5) Concentration | 1 - 2 µM | 0.5 µM | [4] |
| Bacterial Cell Density (OD600) | 0.2 - 0.3 | 0.2 | [4] |
| Incubation Time | 5 minutes (microscopy) | Varies, monitor until stable baseline | [4][5] |
| Solvent for DiSC3(5) | DMSO (final concentration 0.5 - 1%) | DMSO (final concentration 1%) | [4][5] |
| Excitation Wavelength (λex) | ~622 nm | ~622 nm | [6] |
| Emission Wavelength (λem) | ~670 nm | ~670 nm | [6] |
Estimated Bacterial Membrane Potential Values
Quantification of the absolute membrane potential in millivolts (mV) using DiSC3(5) requires a calibration curve, typically generated using a potassium ionophore like valinomycin (B1682140) in buffers with varying K+ concentrations.[4]
| Bacterial Species | Estimated Membrane Potential (mV) | Conditions | Reference(s) |
| Bacillus subtilis | -110 mV | Untreated cells in LB medium | [7] |
| Escherichia coli | -1.3 mV to +44 mV | K+ diffusion potentials determined over a range of external K+ concentrations (5 mM - 25 mM) | [4] |
| Rhodospirillum rubrum | -1.3 mV to +44 mV | K+ diffusion potentials determined over a range of external K+ concentrations (5 mM - 25 mM) | [4] |
Experimental Protocols
Protocol 1: Fluorometric Measurement of Membrane Depolarization in a 96-Well Plate Reader
This protocol is suitable for high-throughput screening of compounds that affect bacterial membrane potential.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Sterile growth medium (e.g., LB, TSB)
-
Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)
-
DiSC3(5) stock solution (in DMSO)
-
Test compounds and controls (e.g., CCCP or valinomycin as a positive control for depolarization)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Bacterial Preparation:
-
Inoculate a fresh culture and grow to the mid-logarithmic phase (OD600 of 0.4-0.6).
-
Centrifuge the cells, wash them twice with buffer, and resuspend in the same buffer to a final OD600 of 0.05.[6]
-
-
Dye Loading:
-
Assay Setup:
-
Aliquot 100 µL of the dye-loaded bacterial suspension into the wells of a 96-well plate.
-
Include wells for negative (vehicle control) and positive (depolarizing agent) controls.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Set the excitation wavelength to ~622 nm and the emission wavelength to ~670 nm.[6]
-
Record the baseline fluorescence for 5-10 minutes.
-
Add the test compounds to the respective wells.
-
Continue to record the fluorescence intensity over time to monitor depolarization.
-
Protocol 2: Single-Cell Analysis of Membrane Potential by Fluorescence Microscopy
This method allows for the visualization of membrane potential changes in individual bacterial cells.
Materials:
-
Bacterial culture in logarithmic growth phase
-
DiSC3(5) stock solution (in DMSO)
-
Test compounds
-
Agarose (B213101) pads (1.2% in water or buffer)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., Cy5)
Procedure:
-
Bacterial Preparation and Staining:
-
Grow bacteria to the mid-logarithmic phase.
-
Incubate the cell suspension with 2 µM DiSC3(5) directly in the growth medium for 5 minutes with shaking.[4]
-
-
Slide Preparation:
-
Place a small volume of the stained bacterial suspension on an agarose pad.
-
Cover with a coverslip.
-
-
Microscopy:
-
Image the cells using a fluorescence microscope. Polarized cells will show low fluorescence, while depolarized cells will be brightly fluorescent.
-
To observe the effect of a compound, it can be added to the cell suspension before imaging or infused under the agarose pad.
-
Visualizations
Caption: Mechanism of DiSC3(5) for measuring bacterial membrane potential.
Caption: Experimental workflow for a fluorometric membrane potential assay.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. A quantitative resolution of the spectra of a membrane potential indicator, diS-C3-(5), bound to cell components and to red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing the transmembrane potential of bacterial cells by voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling and Tracking of Specific Cell Populations with 3,3'-Diethylthiacarbocyanine Iodide (DiI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diethylthiacarbocyanine Iodide, commonly known as DiI or DiIC18(3), is a lipophilic carbocyanine dye widely utilized for fluorescent labeling of cell membranes. Its utility in life sciences stems from its ability to intercalate into the lipid bilayer of cells, providing stable, long-term fluorescent labeling with minimal cytotoxicity. This allows for the tracking of cell migration, proliferation, and differentiation in both in vitro and in vivo models. DiI is weakly fluorescent in aqueous solutions but exhibits strong fluorescence and high photostability once incorporated into membranes.[1] This document provides detailed protocols for cell labeling and tracking using DiI, along with key data on its properties and performance.
Data Presentation
Fluorescent Properties of DiI
The fluorescence of DiI is highly dependent on its environment, with significantly enhanced quantum yield upon incorporation into lipid membranes.
| Property | Value | Reference(s) |
| Excitation Maximum (Ex) | ~549 nm | [1] |
| Emission Maximum (Em) | ~565 nm | [1] |
| Recommended Filter Set | TRITC / Rhodamine | [1] |
| Solvent for Stock Solution | DMSO or Ethanol | [1] |
| Molar Extinction Coeff. (ε) | ~148,000 cm⁻¹M⁻¹ (in Methanol) |
Labeling Efficiency
DiI consistently demonstrates high labeling efficiency across various cell types.
| Cell Type | Labeling Efficiency | Assay Method | Reference(s) |
| N2a Cells | >95% positive cells up to 46h | Imaging Flow Cytometry | [2] |
| Human B-cells | High retention post-fixation | Flow Cytometry | |
| Porcine Autologous Bone Marrow Mononuclear Progenitor Cells | High efficiency | Fluorescence Microscopy | [3] |
Cytotoxicity and Functional Impact
DiI is generally considered to have low toxicity and minimal impact on cellular function at typical working concentrations.
| Cell Type | Assay | Results | Reference(s) |
| Porcine Autologous Bone Marrow Mononuclear Progenitor Cells | CFU-F Assay | No significant effect on colony-forming unit formation compared to unlabeled cells. | [3] |
| Various Cancer Cell Lines | General Observation | Low cytotoxicity at working concentrations. | |
| T-cells | Proliferation Assay | Staining with similar lipophilic dyes did not affect T-cell regulatory potency. |
Experimental Protocols
Protocol 1: Labeling of Suspension Cells
This protocol is suitable for non-adherent cell lines or primary cells grown in suspension.
Materials:
-
DiI stock solution (1-5 mM in DMSO or ethanol)
-
Serum-free culture medium or Phosphate-Buffered Saline (PBS)
-
Complete culture medium
-
Centrifuge
-
37°C incubator
Procedure:
-
Cell Preparation: Harvest cells and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in serum-free medium or PBS at a concentration of 1 x 10⁶ cells/mL.
-
Staining Solution Preparation: Prepare a working staining solution by diluting the DiI stock solution into the serum-free cell suspension to a final concentration of 1-5 µM.
-
Incubation: Incubate the cell suspension at 37°C for 2-20 minutes. The optimal incubation time should be determined empirically for each cell type.
-
Washing: Centrifuge the labeled cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in pre-warmed complete culture medium.
-
Repeat the washing step (steps 4 and 5) two more times to ensure removal of unbound dye.
-
Final Resuspension: Resuspend the final cell pellet in fresh, pre-warmed complete culture medium for subsequent experiments.
Protocol 2: Labeling of Adherent Cells
This protocol is designed for cells cultured as a monolayer.
Materials:
-
DiI stock solution (1-5 mM in DMSO or ethanol)
-
Serum-free culture medium or Phosphate-Buffered Saline (PBS)
-
Complete culture medium
-
37°C incubator
Procedure:
-
Cell Culture: Grow adherent cells on coverslips or in culture dishes to the desired confluency.
-
Staining Solution Preparation: Prepare a working staining solution by diluting the DiI stock solution in serum-free medium or PBS to a final concentration of 1-5 µM.
-
Staining: Remove the culture medium from the cells and gently wash once with PBS. Add the DiI staining solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells at 37°C for 2-20 minutes.
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed complete culture medium.
-
Recovery: Add fresh, pre-warmed complete culture medium to the cells and incubate for at least 15-30 minutes before imaging or further processing.
Visualizations
Caption: Workflow for labeling suspension cells with DiI.
Caption: Workflow for labeling adherent cells with DiI.
Mechanism of Action
DiI is a lipophilic molecule that readily inserts its long aliphatic tails into the lipid bilayer of the plasma membrane. Once incorporated, it diffuses laterally throughout the membrane, leading to uniform labeling of the entire cell surface. This process is passive and does not involve active transport or covalent bonding, which contributes to its low cytotoxicity. The dye is typically not transferred to adjacent cells unless there is direct membrane fusion.
Caption: Simplified mechanism of DiI cell membrane labeling.
Conclusion
This compound (DiI) is a robust and versatile fluorescent dye for labeling and tracking cell populations. Its high labeling efficiency, low cytotoxicity, and stable fluorescence make it an invaluable tool for a wide range of applications in cell biology, neuroscience, and drug development. The provided protocols offer a starting point for researchers to effectively utilize DiI in their experimental systems. Optimization of dye concentration and incubation time for specific cell types is recommended to achieve the best results.
References
Application Notes and Protocols: 3,3'-Diethylthiacarbocyanine Iodide as a Fluorescent Probe for Nucleic Acid Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diethylthiacarbocyanine iodide, a member of the cyanine (B1664457) dye family, serves as a versatile fluorescent probe for the detection and quantification of nucleic acids. This carbocyanine dye exhibits low intrinsic fluorescence in aqueous solutions, a property that is significantly enhanced upon binding to nucleic acids. This fluorescence enhancement is attributed to the restriction of photoisomerization of the dye molecule when intercalated or bound to the grooves of DNA and RNA. This characteristic makes it a valuable tool for various applications in molecular biology and drug development, including nucleic acid quantification, visualization in electrophoresis gels, and fluorescence microscopy.
Principle of Fluorescence Enhancement
The fluorescence signaling pathway of this compound upon binding to nucleic acids is primarily based on the inhibition of non-radiative decay pathways. In solution, the dye can freely undergo cis-trans isomerization around its polymethine bridge upon photoexcitation, a process that efficiently dissipates the absorbed energy as heat, resulting in low fluorescence quantum yield. However, when the dye binds to the structured environment of a nucleic acid double helix, this rotational freedom is sterically hindered. This restriction of isomerization reduces the rate of non-radiative decay, leading to a significant increase in fluorescence emission.
Caption: Mechanism of fluorescence enhancement of this compound upon binding to nucleic acids.
Data Presentation
The photophysical properties of this compound are summarized in the table below. Note that these values can be influenced by the solvent, pH, and the specific nucleic acid sequence and conformation.
| Property | Value (Free Dye) | Value (Bound to dsDNA) | Reference |
| Absorption Maximum (λabs) | ~557-560 nm (in Methanol/Ethanol) | Red-shifted | [1] |
| Emission Maximum (λem) | Varies with solvent | ~580-600 nm | |
| Molar Extinction Coefficient (ε) at λabs | ~150,000 M-1cm-1 (in Methanol) | Varies | |
| Fluorescence Quantum Yield (ΦF) | ~0.05 (in Ethanol) | Significantly Increased | [2] |
| Fluorescence Enhancement Factor | - | >10-fold (typical for cyanine dyes) |
Experimental Protocols
Disclaimer: The following protocols are provided as a starting point for experimental design. Optimal conditions, including dye concentration, incubation times, and buffer compositions, may need to be determined empirically for specific applications and experimental systems.
General Workflow for Nucleic Acid Detection
Caption: A generalized workflow for nucleic acid detection using a fluorescent probe.
Protocol for Nucleic Acid Quantification in Solution
This protocol describes a microplate-based assay for the quantification of double-stranded DNA (dsDNA).
Materials:
-
This compound
-
DMSO or Ethanol (for stock solution)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) or other suitable assay buffer
-
dsDNA standard of known concentration (e.g., calf thymus DNA)
-
Nuclease-free water
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO or ethanol.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Working Solution:
-
On the day of the assay, dilute the 1 mM stock solution to a working concentration of 10 µM in TE buffer. Protect the working solution from light.
-
-
Preparation of DNA Standards:
-
Prepare a series of dsDNA standards in TE buffer, ranging from 0 ng/µL to 100 ng/µL.
-
-
Assay Setup:
-
In a 96-well microplate, add 100 µL of the 10 µM dye working solution to each well.
-
Add 10 µL of each DNA standard or unknown sample to the respective wells.
-
Include a "no DNA" control (10 µL of TE buffer).
-
-
Incubation:
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the DNA-bound dye (e.g., excitation ~560 nm, emission ~580 nm). The optimal wavelengths should be determined empirically.
-
-
Data Analysis:
-
Subtract the fluorescence of the "no DNA" control from all readings.
-
Generate a standard curve by plotting the fluorescence intensity versus the DNA concentration of the standards.
-
Determine the concentration of the unknown samples from the standard curve.
-
Protocol for Staining of Nucleic Acids in Agarose (B213101) Gels
This protocol provides a method for post-staining of DNA in agarose gels.
Materials:
-
This compound
-
DMSO or Ethanol
-
1x TAE or TBE buffer
-
Staining tray
Procedure:
-
Electrophoresis:
-
Run the agarose gel electrophoresis as per the standard protocol.
-
-
Preparation of Staining Solution:
-
Prepare a 1 µM staining solution of this compound in 1x TAE or TBE buffer.
-
-
Staining:
-
After electrophoresis, carefully place the gel in a staining tray.
-
Add enough staining solution to completely submerge the gel.
-
Incubate for 30-60 minutes at room temperature with gentle agitation, protected from light.
-
-
Destaining (Optional):
-
If high background fluorescence is observed, destain the gel in 1x TAE or TBE buffer for 15-30 minutes.
-
-
Visualization:
-
Visualize the stained nucleic acid bands using a UV or blue-light transilluminator equipped with the appropriate emission filter.
-
Protocol for Fluorescence Microscopy of Nucleic Acids in Cells
This protocol is a general guideline for staining nucleic acids in fixed and permeabilized cells.
Materials:
-
This compound
-
DMSO or Ethanol
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a 1-5 µM staining solution of this compound in PBS.
-
Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS to remove unbound dye.
-
-
Mounting and Visualization:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the stained cells using a fluorescence microscope with a filter set suitable for the dye (e.g., a TRITC or Texas Red filter set).
-
Logical Relationship of Applications
Caption: Interrelationship of the primary applications of this compound in nucleic acid research.
References
Application Notes: Staining of Gram-Positive and Gram-Negative Bacteria with 3,3'-Diethylthiacarbocyanine Iodide
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adipogen.com [adipogen.com]
- 3. chemimpex.com [chemimpex.com]
- 4. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Fluorescent Gram Stain for Flow Cytometry and Epifluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Flow cytometric evaluation of physico-chemical impact on Gram-positive and Gram-negative bacteria [frontiersin.org]
Application Notes and Protocols for 3,3'-Diethylthiacarbocyanine Iodide in Photodynamic Therapy Research
Disclaimer: The following information is based on available research. While 3,3'-Diethylthiacarbocyanine iodide is a fluorescent dye with known cytotoxic properties, extensive research specifically detailing its application as a photosensitizer in photodynamic therapy (PDT) is limited. The provided protocols are generalized and would require optimization for this specific compound.
Introduction
This compound is a cyanine (B1664457) dye known for its fluorescent properties.[1][2][3][4][5] Its potential as a photosensitizer in photodynamic therapy (PDT) is an area of emerging research interest. PDT is a minimally invasive therapeutic strategy that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cell death and tumor ablation.[6][7][8][9] The core principle of PDT involves the selective accumulation of a photosensitizer in target tissues, followed by activation with light to induce cytotoxicity.[6][10][11]
Mechanism of Action in Photodynamic Therapy
The general mechanism of photodynamic therapy involves the following steps:
-
Administration and Accumulation: A photosensitizer is administered, which selectively accumulates in the target tissue, such as a tumor.[10][12]
-
Photoexcitation: The photosensitizer is excited from its ground state to a short-lived singlet excited state upon illumination with a specific wavelength of light.[6]
-
Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a longer-lived triplet excited state.
-
Energy Transfer (Type II Reaction): The triplet state photosensitizer can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a primary cytotoxic agent in PDT.[6]
-
Electron Transfer (Type I Reaction): Alternatively, the triplet state photosensitizer can react with biomolecules to produce other reactive oxygen species such as superoxide (B77818) radicals and hydroxyl radicals.[9]
-
Cellular Damage and Death: The generated ROS cause damage to cellular components, including membranes, mitochondria, and DNA, ultimately leading to cell death through apoptosis or necrosis.[6][11][12][13]
The formation of this compound complexes with DNA has been shown to increase the quantum yield of the triplet state of the dye, which is a key step in the generation of singlet oxygen for PDT.[14]
Quantitative Data
While specific data on the photodynamic efficacy of this compound is not extensively available, some studies have reported its cytotoxic effects on cancer cell lines.
| Cell Line | Assay | Parameter | Value | Reference |
| Human hepatocellular carcinoma (Huh7) | Cytotoxicity | CC50 | 9.03 μM | [2] |
| Human colon carcinoma | Cytotoxicity | Inhibitory Concentration | Not specified | [2] |
Note: The cytotoxicity data presented above may not be derived from studies involving photoactivation, and therefore may not directly reflect the compound's efficacy as a photosensitizer in PDT.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo photodynamic therapy research that can be adapted for the investigation of this compound.
In Vitro Photodynamic Therapy Protocol
Objective: To evaluate the phototoxic effects of this compound on cancer cells in culture.
Materials:
-
Cancer cell line of interest (e.g., Huh7, HeLa, MCF-7)
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Light source with appropriate wavelength for excitation of this compound (absorption maximum ~559 nm)[4]
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]
-
Photosensitizer Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Remove the culture medium from the wells and replace it with the medium containing the photosensitizer.
-
Incubate the cells for a predetermined period (e.g., 4, 12, or 24 hours) to allow for cellular uptake of the photosensitizer.
-
-
Washing: After incubation, remove the photosensitizer-containing medium and wash the cells twice with PBS to remove any unbound compound.
-
Light Irradiation:
-
Add fresh, pre-warmed culture medium to each well.
-
Irradiate the cells with a light source at the appropriate wavelength. The light dose (fluence) can be varied by adjusting the power density (mW/cm²) and irradiation time (seconds).[16][17]
-
Include control groups: no photosensitizer/no light, photosensitizer/no light, and no photosensitizer/light.
-
-
Post-Irradiation Incubation: Incubate the cells for another 24-48 hours.
-
Assessment of Cell Viability:
-
Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control group.
-
In Vivo Photodynamic Therapy Protocol
Objective: To evaluate the anti-tumor efficacy of this compound-mediated PDT in a tumor-bearing animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice, SCID mice)
-
Tumor cells for xenograft model
-
This compound formulated for in vivo administration
-
Anesthesia (e.g., isoflurane)
-
Light source with appropriate wavelength and fiber optic delivery system
-
Calipers for tumor measurement
Procedure:
-
Tumor Xenograft Model:
-
Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Photosensitizer Administration:
-
Administer this compound to the tumor-bearing mice via an appropriate route (e.g., intravenous, intraperitoneal). The dosage will need to be determined through preliminary studies.
-
-
Drug-Light Interval: Allow a specific time interval (e.g., 4, 24, 48 hours) for the photosensitizer to accumulate in the tumor tissue and clear from healthy tissues.[12]
-
Light Irradiation:
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
-
Efficacy Assessment:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight and volume can be compared between different treatment groups.
-
Histological analysis of the tumor tissue can be performed to assess necrosis and apoptosis.
-
Visualizations
Caption: General mechanism of photodynamic therapy.
Caption: Workflow for in vitro photodynamic therapy experiments.
Caption: Workflow for in vivo photodynamic therapy experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. PhotochemCAD | this compound [photochemcad.com]
- 5. usbio.net [usbio.net]
- 6. Photodynamic Therapy Review: Principles, Photosensitizers, Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | The use of photodynamic therapy in medical practice [frontiersin.org]
- 10. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An In Vitro Approach to Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium [thno.org]
- 17. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3,3'-Diethylthiacarbocyanine Iodide (DiSC3(5)) Staining
Welcome to the technical support center for optimizing 3,3'-Diethylthiacarbocyanine Iodide (DiSC3(5)) concentration for cell staining. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during cell staining with DiSC3(5).
Q1: What is the mechanism of action for DiSC3(5)?
A: DiSC3(5) is a cationic, membrane-permeable fluorescent dye used to measure plasma membrane potential.[1][2] Due to its positive charge and lipophilic nature, it accumulates in cells with a polarized membrane (negative potential on the inside). This accumulation causes the dye to form aggregates, which leads to a quenching of its fluorescence.[1][2][3] If the cell membrane depolarizes (becomes less negative), the dye is released from the cell into the surrounding medium, leading to disaggregation and a measurable increase in fluorescence.[2][3][4]
Q2: My fluorescence signal is very weak. What could be the cause?
A: Weak fluorescence signals can stem from several factors:
-
Suboptimal Dye Concentration: The concentration of DiSC3(5) is critical. Too low a concentration will result in a weak signal. It is recommended to perform a concentration titration to find the optimal level for your specific cell type.[5]
-
Poor Dye Solubility: DiSC3(5) has poor solubility in aqueous solutions. A final concentration of 0.5-1% DMSO is often necessary to maintain dye solubility and achieve adequate cellular fluorescence.[1]
-
Low Cell Density: Ensure that the cell density is optimized. For fluorometric assays, an OD600 of 0.2 has been found to be optimal for B. subtilis.[1]
-
Short Incubation Time: The incubation time may be insufficient for the dye to accumulate in the cells. Typical incubation times range from 2 to 20 minutes, but this may need to be optimized.[5]
Q3: I am observing high background fluorescence. How can I reduce it?
A: High background fluorescence is a common issue and can be addressed by:
-
Optimizing Dye Concentration: While too little dye gives a weak signal, too much can lead to high background fluorescence, which reduces the difference in signal between polarized and depolarized cells.[1]
-
Washing Steps: Ensure that cells are properly washed after staining to remove any unbound dye.[5]
-
Binding to Microplates: DiSC3(5) can bind to the surface of polystyrene microtiter plates, contributing to background fluorescence. Adding BSA (e.g., 0.5 mg/ml) to the buffer can help to suppress this binding.[1][2]
Q4: Is DiSC3(5) toxic to cells?
A: Yes, DiSC3(5) can be growth inhibitory to some cell types, including certain bacteria like B. subtilis.[1] This makes it less suitable for long-term time-lapse microscopy experiments.[1] If cytotoxicity is a concern, it is advisable to perform viability assays in parallel. For Gram-negative bacteria like E. coli, DiSC3(5) at a concentration of 1 µM has been shown to have no effect on growth.[2]
Q5: Can I use DiSC3(5) for both Gram-positive and Gram-negative bacteria?
A: Yes, but with an important consideration for Gram-negative bacteria. The outer membrane of Gram-negative bacteria can act as a barrier, influencing the diffusion and uptake of DiSC3(5).[2] This can affect the staining results. In some protocols, outer membrane permeabilizing agents are used to achieve more consistent staining.[2]
Q6: What are the optimal excitation and emission wavelengths for DiSC3(5)?
A: The excitation and emission maxima for DiSC3(5) are approximately 622 nm and 670 nm, respectively.[5][6] For microscopy, a standard Cy5 filter set is commonly used.[1]
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations and conditions for DiSC3(5) staining based on published literature.
Table 1: Recommended DiSC3(5) Concentrations for Different Cell Types
| Cell Type | Recommended Concentration | Assay Type | Reference |
| Bacillus subtilis | 1 µM | Fluorometry | [1] |
| Bacillus subtilis | 2 µM | Microscopy | [1] |
| Staphylococcus aureus | 1 µM | Fluorometry | [1] |
| Escherichia coli | 0.5 µM | Fluorometry | [2] |
| Mammalian Cells (general) | 1-5 µM (titration recommended) | Microscopy/Flow Cytometry | [5] |
| Staphylococcus epidermidis | 400 nM | Fluorometry | [7] |
Table 2: Key Experimental Parameters
| Parameter | Recommended Value/Condition | Notes | Reference |
| Solvent | DMSO | Stock solutions should be prepared in DMSO at 1-5 mM. | [5] |
| Final DMSO Concentration | 0.5 - 1% | Crucial for dye solubility in the final cell suspension. | [1] |
| Incubation Time | 2 - 20 minutes | Cell type dependent; optimization is recommended. | [5] |
| Incubation Temperature | 37°C or growth temperature | Maintain cell viability and energization. | [1][5] |
| Cell Density (Bacteria) | OD600 of 0.2 | Optimal for fluorometric assays to obtain a strong response. | [1] |
| Washing Buffer | Serum-free medium, HBSS, or PBS | Use pre-warmed buffer for washing steps. | [5] |
Experimental Protocols
Protocol 1: General Staining Protocol for Suspension Cells (Fluorometry)
-
Cell Preparation: Grow cells to the desired growth phase (e.g., mid-logarithmic phase for bacteria). Dilute the cell culture to the optimal density (e.g., OD600 of 0.2 for B. subtilis) in pre-warmed growth medium or an appropriate buffer.[1] To prevent dye binding to plasticware, consider adding BSA to the buffer.[2]
-
Baseline Measurement: Transfer the cell suspension to a microtiter plate and measure the background fluorescence for 2-3 minutes.
-
Dye Addition: Prepare a working solution of DiSC3(5) from a DMSO stock. Add the dye to the cell suspension to achieve the final desired concentration (e.g., 1 µM), ensuring the final DMSO concentration is between 0.5-1%.[1]
-
Staining and Quenching: Monitor the fluorescence signal as the dye enters the polarized cells and quenches. Wait for the signal to stabilize.
-
Depolarization (Optional Control): To confirm the dye is responding to membrane potential, add a depolarizing agent (e.g., 5 µM valinomycin (B1682140) for bacteria) and observe the increase in fluorescence (dequenching).[1]
-
Data Acquisition: Measure the fluorescence using excitation and emission wavelengths of approximately 622 nm and 670 nm, respectively.[5][6]
Protocol 2: Staining Protocol for Adherent Cells (Microscopy)
-
Cell Culture: Culture adherent cells on sterile glass coverslips.
-
Dye Preparation: Dilute a DiSC3(5) stock solution (in DMSO) into a suitable buffer (e.g., serum-free medium, HBSS) to the desired final concentration (e.g., 1-5 µM).[5]
-
Staining: Remove the culture medium and gently add the DiSC3(5) working solution to cover the cells.
-
Incubation: Incubate at 37°C for 2-20 minutes, protecting from light. The optimal time should be determined empirically.[5]
-
Washing: Carefully aspirate the dye solution and wash the cells two to three times with pre-warmed growth medium. For each wash, cover the cells with the medium and incubate for 5-10 minutes before draining.[5]
-
Imaging: Mount the coverslip and observe the stained cells using a fluorescence microscope equipped with a Cy5 filter set.[1]
Visualizations
Mechanism of DiSC3(5) Action
Caption: Mechanism of DiSC3(5) as a membrane potential probe.
Experimental Workflow for Fluorometry
Caption: Experimental workflow for DiSC3(5) membrane potential assay.
References
- 1. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for inconsistent 3,3'-Diethylthiacarbocyanine iodide fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent dye 3,3'-Diethylthiacarbocyanine iodide (DiSC2(3)).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my DiSC2(3) fluorescence signal weak or absent?
A weak or absent fluorescence signal can be attributed to several factors, ranging from incorrect filter sets to dye degradation.
-
Incorrect Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer, microscope, or plate reader are set appropriately for DiSC2(3). The optimal settings can vary slightly depending on the solvent and local environment.[1]
-
Low Dye Concentration: The concentration of the dye may be too low for detection. Prepare fresh dilutions and consider performing a concentration titration to find the optimal staining concentration for your specific application.
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Photobleaching: DiSC2(3) is a light-sensitive cyanine (B1664457) dye.[2] Excessive exposure to excitation light can lead to photobleaching and a subsequent loss of signal. Minimize light exposure by using neutral density filters, reducing illumination intensity, or decreasing exposure times.
-
Dye Degradation: Improper storage can lead to the degradation of the dye. DiSC2(3) should be stored at -20°C, protected from light and moisture.[2] Stock solutions, typically prepared in DMSO, should also be stored frozen and protected from light.[3]
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Quenching in Aqueous Solutions: DiSC2(3) is weakly fluorescent in water.[4] Its fluorescence is significantly enhanced when it incorporates into lipid membranes or binds to other hydrophobic molecules.[4] If your experiment is in a highly aqueous environment, a low signal is expected.
Q2: My DiSC2(3) fluorescence readings are inconsistent between wells or samples. What could be the cause?
Inconsistent fluorescence is a common issue and can often be traced back to problems with dye aggregation or environmental sensitivity.
-
Dye Aggregation: At higher concentrations, DiSC2(3) has a tendency to form aggregates, which can lead to fluorescence quenching and inconsistent readings.[5] This is particularly prevalent in aqueous solutions. To mitigate this, use the lowest effective concentration of the dye and ensure thorough mixing. Preparing stock solutions in organic solvents like DMSO and then diluting them into the final aqueous buffer just before use can also help.
-
Solvent and Buffer Effects: The fluorescence quantum yield of DiSC2(3) is highly dependent on the solvent environment.[6][7] Changes in viscosity and polarity can significantly alter fluorescence intensity.[6][8] Ensure that the buffer composition and solvent are consistent across all samples. The presence of certain ions or detergents can also affect fluorescence stability.[9]
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Temperature Fluctuations: Temperature can influence both the viscosity of the medium and the rate of non-radiative decay processes, thereby affecting fluorescence intensity. Maintain a constant and controlled temperature during your experiments.
-
Pipetting Inaccuracies: Small variations in the volume of dye or sample can lead to significant differences in fluorescence readings. Ensure your pipettes are calibrated and use precise pipetting techniques.
Q3: I am observing high background fluorescence in my experiment. How can I reduce it?
High background can mask the specific signal from your sample.
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Autofluorescence: Biological samples, media components, and even some microplates can exhibit autofluorescence. Use appropriate controls (e.g., unstained cells) to determine the level of background fluorescence. If using microplates, consider black-walled plates to reduce background scatter.
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Excess Dye: Incomplete removal of unbound dye can contribute to high background. Optimize your washing steps to ensure that only the dye specifically associated with your target is being measured.
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Contaminated Reagents: Ensure that your buffers and other reagents are free from fluorescent contaminants. Use high-purity solvents and reagents.
Q4: The fluorescence of my DiSC2(3) appears to be shifting to a different wavelength. Why is this happening?
Shifts in the fluorescence emission spectrum can occur due to changes in the dye's environment.
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Environmental Polarity: The emission wavelength of DiSC2(3) can be influenced by the polarity of its microenvironment. When the dye moves from a polar to a non-polar environment (e.g., from an aqueous buffer into a lipid membrane), a spectral shift can be observed.[4]
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Aggregation: The formation of dye aggregates can lead to the appearance of new emission bands, often at longer wavelengths (red-shifted).[5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Solvent/Conditions | Reference |
| Absorption Maximum (λmax) | ~559-560 nm | Ethanol/Methanol | [2][10] |
| Emission Maximum (λem) | Varies with environment | Dependent on solvent polarity and aggregation state | [4][5] |
| Molar Extinction Coefficient (ε) | 161,000 cm⁻¹M⁻¹ | Ethanol | [10] |
| Fluorescence Quantum Yield (ΦF) | 0.05 | Ethanol | [10] |
| Fluorescence Quantum Yield (ΦF) | Significantly enhanced | In liposomes and other organized media | [6] |
| Storage | -20°C, protected from light and moisture | Solid and in solution | [2][3] |
Experimental Protocols
Protocol 1: General Staining of Cells with DiSC2(3)
This protocol provides a general guideline for staining live cells. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental setup.
-
Prepare a Stock Solution: Prepare a 1-5 mM stock solution of DiSC2(3) in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Cell Preparation: Culture cells to the desired confluency on coverslips, in culture dishes, or in suspension.
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Prepare Staining Solution: Dilute the DiSC2(3) stock solution in a physiologically compatible buffer (e.g., PBS, HBSS, or cell culture medium without phenol (B47542) red) to a final working concentration. A typical starting concentration is in the range of 1-10 µM.
-
Staining:
-
For adherent cells, remove the culture medium and wash the cells once with the buffer. Add the staining solution and incubate for 15-30 minutes at 37°C, protected from light.
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For cells in suspension, pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in the staining solution. Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Remove the staining solution and wash the cells 2-3 times with fresh buffer to remove any unbound dye.
-
Imaging: Image the stained cells immediately using appropriate fluorescence microscopy filter sets.
Protocol 2: Measurement of Relative Membrane Potential Changes
DiSC2(3) is a cationic dye that accumulates in cells with a hyperpolarized membrane potential. Depolarization leads to the release of the dye and an increase in fluorescence as the dye is no longer quenched by aggregation within the cell.
-
Prepare a Stock Solution: Prepare a 1-5 mM stock solution of DiSC2(3) in high-quality, anhydrous DMSO.
-
Cell Preparation: Prepare a suspension of cells in a suitable buffer (e.g., a buffer with a physiological salt concentration).
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Loading with DiSC2(3): Add the DiSC2(3) stock solution to the cell suspension to a final concentration that allows for dye uptake and quenching (e.g., 0.5-5 µM). Incubate in the dark at room temperature or 37°C until a stable, low-level fluorescence is achieved (typically 15-30 minutes).
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Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer or plate reader.
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Induce Depolarization: Add the experimental agent expected to cause membrane depolarization (e.g., a high concentration of KCl or a specific ionophore like valinomycin (B1682140) as a positive control).
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Monitor Fluorescence: Immediately begin monitoring the change in fluorescence over time. An increase in fluorescence intensity indicates membrane depolarization.
Visualizations
References
- 1. biotium.com [biotium.com]
- 2. This compound - CAS-Number 905-97-5 - Order from Chemodex [chemodex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DiSC2(3) [3,3-Diethylthiacarbocyanine iodide] | AAT Bioquest [aatbio.com]
- 5. π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jmess.org [jmess.org]
- 8. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. PhotochemCAD | this compound [photochemcad.com]
Minimizing 3,3'-Diethylthiacarbocyanine iodide toxicity in long-term imaging
Welcome to the technical support center for 3,3'-Diethylthiacarbocyanine iodide (DiSC3(5)). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize DiSC3(5) toxicity, particularly in long-term imaging experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of DiSC3(5) for long-term imaging.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death or Poor Viability | - High Dye Concentration: DiSC3(5) can be toxic at high concentrations.[1][2] - Prolonged Incubation Time: Continuous exposure to the dye can lead to cytotoxicity. - Phototoxicity: Intense or prolonged light exposure can generate reactive oxygen species (ROS), leading to cell damage.[3][4] - Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve DiSC3(5) can be harmful to cells.[1] | - Optimize Dye Concentration: Perform a concentration titration (e.g., 0.1 µM to 5 µM) to find the lowest effective concentration for your cell type and experimental setup.[1][2][5] - Minimize Incubation Time: Use the shortest possible incubation time that allows for adequate staining. For longer experiments, consider pulse-chase labeling where the dye is removed after a short incubation period.[1] - Reduce Light Exposure: Use the lowest possible excitation light intensity and exposure time. Employ neutral density filters and automated shutters to minimize light exposure when not acquiring images.[3][4] - Optimize Solvent Concentration: Ensure the final concentration of the solvent is well below the toxic threshold for your cells (typically <0.5% for DMSO).[1] |
| Weak or Noisy Fluorescent Signal | - Low Dye Concentration: Insufficient dye may not yield a detectable signal. - Suboptimal Cell Density: Very low or very high cell densities can affect the signal-to-noise ratio.[1] - Incorrect Filter Sets: Using filter sets that do not match the excitation and emission spectra of DiSC3(5) will result in poor signal.[1] - Dye Precipitation: DiSC3(5) can precipitate out of solution, especially at high concentrations or in inappropriate buffers.[1] | - Titrate Dye Concentration: While avoiding toxicity, ensure the concentration is sufficient for a robust signal.[1][2][5] - Optimize Cell Density: Determine the optimal cell seeding density for your imaging platform to maximize the signal-to-noise ratio.[1] - Use Appropriate Filters: Use a filter set suitable for DiSC3(5) (Excitation/Emission maxima ~622/670 nm).[2] - Ensure Proper Dissolution: Prepare fresh dye solutions and ensure complete dissolution in a suitable solvent like DMSO before diluting in aqueous buffer. Maintain a final DMSO concentration of 0.5-1% to aid solubility.[1] |
| Signal Fades Quickly (Photobleaching) | - High Excitation Light Intensity: Intense light rapidly destroys the fluorophore.[3][4] - Long Exposure Times: Prolonged exposure to excitation light increases the likelihood of photobleaching.[3] | - Reduce Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal. - Shorten Exposure Times: Use the shortest possible camera exposure time. - Use Antifade Reagents: If compatible with your live-cell setup, consider using an antifade reagent. - Image Less Frequently: For long-term experiments, increase the time interval between image acquisitions. |
| Inconsistent Staining | - Uneven Dye Distribution: Poor mixing of the dye in the culture medium. - Cell Clumping: Cells that are clumped together may not be uniformly stained. - Adsorption to Surfaces: The dye may adsorb to plastic or glass surfaces, reducing its effective concentration.[1] | - Ensure Thorough Mixing: Gently mix the dye into the medium before adding it to the cells. - Maintain a Monolayer: Ensure cells are seeded at a density that prevents clumping. - Use BSA: Adding Bovine Serum Albumin (BSA) to the medium (e.g., 0.5 mg/ml) can help reduce the adsorption of DiSC3(5) to polystyrene surfaces.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of DiSC3(5) toxicity?
A1: The primary mechanism of DiSC3(5) toxicity is related to its accumulation in the mitochondrial and plasma membranes, which is dependent on the membrane potential.[2][6] This accumulation can disrupt membrane integrity and function. DiSC3(5) can also inhibit the mitochondrial respiratory system, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), which induces cellular stress and apoptosis.[2][7]
Signaling Pathway of DiSC3(5) Induced Toxicity
References
- 1. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Improving signal-to-noise ratio with 3,3'-Diethylthiacarbocyanine iodide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3,3'-Diethylthiacarbocyanine iodide. Our goal is to help you improve the signal-to-noise ratio in your experiments and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also known as DiSC2(3) or DTCI) is a synthetic, vibrant cyanine (B1664457) dye recognized for its fluorescent properties.[1] It is widely used in various research applications, including biological imaging and microscopy for labeling cellular structures and biomolecules.
Q2: What are the primary applications of this dye?
A2: This dye is utilized in a range of applications, including:
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Fluorescent Imaging: Visualizing cellular structures and processes with high sensitivity.[2]
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Flow Cytometry: Analyzing cell populations by providing distinct fluorescence signals.[2]
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Labeling of Biomolecules: Effective for labeling proteins and nucleic acids to study molecular interactions.[2]
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DNA Interaction Studies: It can bind to DNA, and its spectral properties can change upon binding, which is useful for studying DNA structure.[3][4]
Q3: How should I store this compound?
A3: For long-term storage, it is recommended to store the compound at -20°C, where it can be stable for at least two years.[5] For shorter-term stock solutions, storage at -20°C for up to one month or -80°C for up to six months is advised.[6] It is a light-sensitive compound and should be protected from light and moisture.[5]
Q4: In what solvents is this dye soluble?
A4: this compound is soluble in methanol, ethanol (B145695), and DMSO.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter while using this compound, with a focus on improving the signal-to-noise ratio.
Q5: I am observing high background fluorescence in my imaging experiments. What could be the cause and how can I fix it?
A5: High background fluorescence can be caused by several factors:
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Excess Dye Concentration: Using too high a concentration of the dye can lead to non-specific binding and high background. Try titrating the dye concentration to find the optimal balance between signal and background.
-
Dye Aggregation: In aqueous solutions, the dye can form aggregates which may fluoresce non-specifically.[7][8][9] To mitigate this, consider preparing stock solutions in DMSO or ethanol and then diluting to the final working concentration in your aqueous buffer immediately before use.[5]
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Inadequate Washing: Insufficient washing after staining can leave unbound dye in the sample. Increase the number and/or duration of washing steps.
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Autofluorescence: The sample itself may have intrinsic fluorescence (autofluorescence). To check for this, image an unstained control sample under the same conditions. If autofluorescence is high, you may need to use spectral unmixing techniques or choose a dye with a different spectral profile.
Q6: My fluorescence signal is very weak. How can I increase it?
A6: A weak signal can be a significant challenge. Here are some potential solutions:
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Suboptimal Dye Concentration: The dye concentration may be too low. Perform a concentration optimization experiment to find the ideal concentration for your specific application.
-
Photobleaching: The dye is light-sensitive and can be prone to photobleaching (fading) upon prolonged exposure to excitation light.[3][5] To minimize this, reduce the exposure time and/or the intensity of the excitation light. The use of an anti-fade mounting medium can also be beneficial.
-
Incorrect Filter Sets: Ensure that your microscope's filter sets are appropriate for the excitation and emission spectra of the dye. The maximum absorption is around 559-560 nm, and the emission will be at a longer wavelength.[10]
-
Environmental Effects: The fluorescence quantum yield of carbocyanine dyes can be highly dependent on their environment.[11][12] Their fluorescence is often enhanced when bound to membranes or proteins.[11] Ensure your experimental conditions promote binding to your target of interest.
Q7: I'm seeing unexpected shifts in the dye's absorption or emission spectra. What is happening?
A7: Spectral shifts can be indicative of several phenomena:
-
Dye Aggregation: Formation of J-aggregates or H-aggregates can cause red or blue shifts in the absorption spectrum, respectively.[9] This is highly dependent on the solvent and dye concentration.[9]
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Binding to a Target: The interaction of the dye with biological macromolecules like DNA can lead to significant changes in its absorption spectrum.[3] For example, binding to certain DNA structures can cause a red shift and hyperchromicity (an increase in absorbance).[3]
-
Solvent Polarity: The spectral properties of cyanine dyes can be influenced by the polarity of the solvent.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Spectral Properties
| Property | Wavelength (nm) | Solvent | Reference |
| Absorption Maximum (λmax) | 559.25 | Ethanol | [10] |
| Absorption Maximum (λmax) | 560 | Methanol | [5] |
| Molar Absorptivity (ε) | 161,000 cm⁻¹M⁻¹ | Ethanol | [10] |
| Fluorescence Quantum Yield | 0.05 | Ethanol | [10] |
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁IN₂S₂ | |
| Molecular Weight | 492.44 g/mol | |
| CAS Number | 905-97-5 | [10] |
| Appearance | Amber to brown to green powder | [2] |
| Melting Point | 268-270 °C (decomposes) |
Experimental Protocols
General Protocol for Staining Cells with this compound
This protocol provides a general workflow for staining live cells. Optimization of dye concentration and incubation time may be required for specific cell types and applications.
-
Prepare a Stock Solution:
-
Prepare Staining Solution:
-
On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., PBS or cell culture medium) to the desired final working concentration. A typical starting concentration range is 1-10 µM.
-
-
Cell Preparation:
-
Grow cells on coverslips, in glass-bottom dishes, or in a multi-well plate suitable for microscopy.
-
When cells have reached the desired confluency, gently wash them once with warm PBS or culture medium.
-
-
Staining:
-
Remove the wash buffer and add the prepared staining solution to the cells.
-
Incubate the cells at 37°C for 15-30 minutes. The optimal incubation time may vary.
-
Protect the cells from light during incubation to prevent photobleaching.
-
-
Washing:
-
Remove the staining solution.
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Wash the cells two to three times with warm buffer or medium to remove any unbound dye.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters (e.g., TRITC or similar filter set).
-
To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and the shortest possible exposure times.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for improving signal-to-noise ratio.
Caption: Simplified diagram of the fluorescence process and common issues.
Caption: General experimental workflow for cell staining.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. adipogen.com [adipogen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye | Semantic Scholar [semanticscholar.org]
- 9. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 10. PhotochemCAD | this compound [photochemcad.com]
- 11. DiSC2(3) [3,3-Diethylthiacarbocyanine iodide] | AAT Bioquest [aatbio.com]
- 12. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Multi-Color Experiments with 3,3'-Diethylthiacarbocyanine Iodide (DiSC2(3))
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3,3'-Diethylthiacarbocyanine iodide (DiSC2(3)) in multi-color fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DiSC2(3)) and what are its spectral properties?
This compound, often abbreviated as DiSC2(3), is a light-sensitive cyanine (B1664457) dye.[1] It is commonly used as a fluorescent probe for labeling membranes and for measuring membrane potential.[1][2] Its fluorescence is sensitive to the local environment, particularly viscosity. The key spectral properties of DiSC2(3) are summarized in the table below.
| Property | Value | Solvent |
| Absorption Maximum (λmax) | ~559-560 nm | Methanol/Ethanol |
| Emission Maximum (λem) | ~570-700 nm | Varies with solvent and aggregation state |
| Quantum Yield | 0.05 | Ethanol |
Note: The emission properties of DiSC2(3) can be highly dependent on its environment. It can exhibit a monomer emission band around 600-700 nm and a dimer emission at longer wavelengths (750-850 nm) in solution.[3]
Q2: What is spectral overlap and why is it a problem in multi-color experiments with DiSC2(3)?
Spectral overlap, or spillover, occurs when the emission spectrum of one fluorophore is detected in the channel designated for another.[3][4] This can lead to false-positive signals and inaccurate data. For instance, the emission of DiSC2(3) may extend into the detection channels for other red or far-red fluorophores, and similarly, fluorophores with broad emission spectra, like Phycoerythrin (PE), may spill into the DiSC2(3) detection channel.
Q3: How can I correct for spectral overlap when using DiSC2(3)?
There are two primary methods to correct for spectral overlap:
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Compensation: This is a mathematical correction applied to the data to subtract the spectral spillover from each fluorophore into other channels.[3][4] This is the standard method used in flow cytometry.
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Spectral Unmixing: This technique is used in both spectral flow cytometry and fluorescence microscopy. It separates the emission spectra of individual fluorophores from a mixed signal by using their unique spectral signatures.[5][6][7]
Troubleshooting Guides
Issue 1: Weak or No DiSC2(3) Signal
| Possible Cause | Recommended Solution |
| Inadequate Excitation | Ensure your light source (e.g., laser line) is appropriate for exciting DiSC2(3) near its absorption maximum (~560 nm). A yellow-green laser (e.g., 561 nm) is ideal. |
| Incorrect Emission Filter | Use a bandpass filter that captures the expected emission of DiSC2(3) (e.g., 585/40 nm or a wider filter depending on the instrument and other fluorophores). |
| Low Staining Concentration | Titrate the concentration of DiSC2(3) to determine the optimal staining concentration for your cell type and application. |
| Photobleaching | DiSC2(3) is light-sensitive.[1] Minimize exposure of stained samples to light. Use an anti-fade mounting medium for microscopy. |
| Poor Dye Solubility | DiSC2(3) is soluble in methanol, ethanol, or DMSO.[1] Ensure the dye is fully dissolved before adding it to your aqueous staining buffer. |
Issue 2: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| Excess Dye | Ensure adequate washing steps after staining to remove unbound DiSC2(3). |
| Dye Aggregation | Prepare fresh dilutions of DiSC2(3) for each experiment. Aggregates can lead to non-specific binding and altered fluorescence. |
| Cell Autofluorescence | Include an unstained control to assess the level of autofluorescence. If high, consider using a brighter fluorophore or a different dye. |
Issue 3: Poor Compensation or Spectral Unmixing Results
| Possible Cause | Recommended Solution |
| Incorrect Compensation Controls | Single-color controls are crucial. For each fluorophore, including DiSC2(3), you must have a sample stained with only that fluorophore.[3][8] |
| Compensation Controls Not Bright Enough | The positive population in your single-color control should be at least as bright as, or brighter than, the signal in your experimental sample.[9][10] |
| Mismatched Autofluorescence | The negative and positive populations in your compensation controls should have the same level of autofluorescence.[11] |
| Incorrect Instrument Settings | Use the same instrument settings (e.g., laser power, detector voltages) for your compensation controls and your experimental samples. |
Experimental Protocols
Protocol 1: Preparing Single-Color Compensation Controls for Flow Cytometry
This protocol outlines the preparation of single-color controls necessary for accurate compensation when using DiSC2(3) in a multi-color flow cytometry panel.
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Prepare Cell Suspension: Start with a single-cell suspension of your cells of interest at a concentration of 1 x 10^6 cells/mL in an appropriate buffer (e.g., PBS with 1% BSA).
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Set Up Control Tubes: For each fluorophore in your panel (including DiSC2(3) and any other dyes like FITC, PE, APC, etc.), label a separate tube. Also, include an unstained control tube.
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Staining:
-
DiSC2(3) Control: Add the predetermined optimal concentration of DiSC2(3) to the corresponding tube.
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Antibody-Conjugated Fluorophore Controls: Add the appropriate antibody-fluorophore conjugate to its respective tube.
-
Unstained Control: Add only buffer to the unstained tube.
-
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Incubation: Incubate all tubes under the same conditions (e.g., 30 minutes at 4°C, protected from light) as your experimental samples.
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Wash: Wash the cells twice with cold staining buffer by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.
-
Resuspend: Resuspend the final cell pellet in an appropriate volume of buffer for flow cytometry analysis.
-
Acquisition: Run the unstained control first to set the baseline voltages. Then, run each single-color control to set the compensation matrix.
Protocol 2: Spectral Unmixing in Fluorescence Microscopy
This protocol provides a general workflow for separating the DiSC2(3) signal from other fluorophores using spectral unmixing.
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Prepare Reference Spectra Samples:
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Prepare a slide with cells stained only with DiSC2(3).
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For each additional fluorophore in your experiment, prepare a separate slide with cells stained only with that fluorophore.
-
Prepare a slide with unstained cells to acquire the autofluorescence spectrum.
-
-
Acquire Reference Spectra:
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Using your spectral confocal microscope, acquire an image of each single-color slide and the unstained slide.
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Use the software to generate a reference spectral signature for DiSC2(3), each of the other fluorophores, and the autofluorescence.
-
-
Acquire Image of Multi-Color Sample: Image your fully stained experimental sample using the same instrument settings as for the reference spectra.
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Perform Linear Unmixing: Use the microscope's software to apply the linear unmixing algorithm.[2][12][13] The software will use the reference spectra to mathematically separate the contribution of each fluorophore (and autofluorescence) to the final image, resulting in a separate channel for each probe with the bleed-through removed.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. DiSC2(3) [3,3-Diethylthiacarbocyanine iodide] | AAT Bioquest [aatbio.com]
- 3. π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. pedsresearch.org [pedsresearch.org]
- 7. extranet.fredhutch.org [extranet.fredhutch.org]
- 8. researchgate.net [researchgate.net]
- 9. DiSC2(3) [3,3-Diethylthiacarbocyanine iodide] - 25 mg | amp-tec [amp-tec.com]
- 10. bosterbio.com [bosterbio.com]
- 11. PhotochemCAD | this compound [photochemcad.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
How to prevent aggregation of 3,3'-Diethylthiacarbocyanine iodide in stock solutions
For researchers, scientists, and drug development professionals utilizing 3,3'-Diethylthiacarbocyanine iodide (DTCI), preventing its aggregation in stock solutions is critical for reproducible and accurate experimental results. This guide provides detailed troubleshooting advice and frequently asked questions to address common challenges encountered when working with this cyanine (B1664457) dye.
Troubleshooting Guide: Preventing Aggregation of this compound
Aggregation of this compound in stock solutions can lead to inaccurate concentrations, altered spectral properties, and reduced fluorescence, ultimately compromising experimental outcomes. The following guide provides a systematic approach to troubleshoot and prevent this issue.
dot
Caption: Troubleshooting workflow for preventing this compound aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the signs of this compound aggregation in my stock solution?
A1: Aggregation can manifest as visible precipitates, cloudiness, or a color change in the solution. Spectroscopically, aggregation is indicated by a shift in the maximum absorption wavelength (λmax). The formation of H-aggregates (π-stacked) typically results in a blue-shift (to a shorter wavelength), while J-aggregates (end-to-end) cause a red-shift (to a longer wavelength) of the absorption peak.
Q2: Which solvents are recommended for preparing stock solutions of this compound?
A2: High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol (B145695) are the recommended solvents.[1] Water should be avoided for initial stock solutions as it promotes aggregation.[2]
Q3: What is the maximum recommended concentration for a stock solution?
A3: To minimize the risk of aggregation, it is advisable to prepare stock solutions at a concentration that does not exceed the solubility limit in the chosen solvent. While specific critical aggregation concentrations can vary, starting with a concentration in the low millimolar (1-5 mM) range is a good practice. For DMSO, a solubility of up to 100 mg/mL has been reported, but for routine stock solutions, a lower concentration is recommended to ensure stability.[3][4]
Q4: How should I store my this compound stock solution?
A4: Stock solutions should be stored at low temperatures to maintain stability and prevent aggregation. For short-term storage (up to one month), -20°C is suitable. For longer-term storage (up to six months), -80°C is recommended.[4] It is crucial to protect the solution from light and moisture. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
Q5: Can I use additives to prevent aggregation?
A5: Yes, in some cases, non-ionic surfactants like Tween 80 can help prevent the aggregation of molecules in solution. However, the compatibility and potential interference of such additives with your specific experimental system must be carefully evaluated. It is recommended to start with a low concentration (e.g., 0.01-0.1%) and validate that it does not affect your assay.
Q6: How does pH affect the stability of this compound?
A6: While specific data on the pH-dependent aggregation of this compound is limited, the stability of many organic dyes is pH-sensitive. It is generally recommended to prepare stock solutions in aprotic or neutral alcoholic solvents. If the final working solution is aqueous, the pH should be controlled and buffered to ensure consistency and minimize pH-induced aggregation or degradation.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation and storage of this compound stock solutions.
| Parameter | Value | Solvent(s) | Reference(s) |
| Solubility | Up to 100 mg/mL (203.07 mM) | DMSO | [3][4] |
| Soluble | Methanol, Ethanol | [1] | |
| Recommended Stock Concentration | 1-10 mM | DMSO, Methanol, Ethanol | General laboratory practice |
| Storage Temperature (Solid) | -20°C | N/A | |
| Storage Temperature (Stock Solution) | -20°C (up to 1 month) | DMSO, Methanol, Ethanol | [4] |
| -80°C (up to 6 months) | DMSO, Methanol, Ethanol | [4] | |
| Molar Extinction Coefficient (ε) | ~161,000 M⁻¹cm⁻¹ at ~559 nm | Ethanol | [5] |
| ~212,000 M⁻¹cm⁻¹ at ~763 nm | Isopropanol | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in high-purity, anhydrous DMSO, a common starting point for many applications.
dot
References
- 1. π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. repository.rit.edu [repository.rit.edu]
- 3. [PDF] π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PhotochemCAD | this compound [photochemcad.com]
Impact of pH and temperature on 3,3'-Diethylthiacarbocyanine iodide fluorescence
Welcome to the technical support center for 3,3'-Diethylthiacarbocyanine Iodide (DiSC2(3)). This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the fluorescence of this compound?
A1: The fluorescence intensity of many cyanine (B1664457) dyes, including this compound, is generally stable across a moderate pH range.[1] For some cyanine dyes, the fluorescence intensity remains nearly constant within a pH range of 3.5 to 8.3.[1] However, significant deviations from a neutral pH can potentially influence the dye's aggregation state or chemical stability, which in turn can affect its fluorescent properties. For instance, in strongly acidic solutions, some cyanine dyes may not fluoresce at all. It is always recommended to perform a pH stability test for your specific experimental conditions.
Q2: Is the fluorescence of this compound sensitive to temperature changes?
A2: Yes, temperature can influence the fluorescence of this compound. Temperature variations can affect the viscosity of the solvent, which in turn can impact the dye's fluorescence quantum yield.[2][3] Changes in temperature can also influence non-radiative decay processes and the potential for thermal degradation of the dye, especially during prolonged experiments.[2]
Q3: What is the optimal storage condition for this compound?
A3: this compound should be stored at -20°C, protected from light and moisture.[4] Under these conditions, the compound is stable for at least two years. Stock solutions should also be stored at low temperatures (-20°C or -80°C) and protected from light to maintain their integrity.[4]
Q4: What are the common solvents for dissolving this compound?
A4: Common solvents for dissolving this compound include methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[5] The choice of solvent can significantly impact the dye's aggregation state and, consequently, its spectral properties.[5][6]
Q5: What are J-aggregates and H-aggregates, and how do they affect fluorescence?
A5: J-aggregates are specific arrangements of dye molecules that result in a sharp, red-shifted absorption band (J-band) and intense fluorescence. H-aggregates, on the other hand, lead to a blue-shifted absorption band and are typically non-fluorescent or weakly fluorescent. The formation of these aggregates is dependent on factors like dye concentration, solvent, and the presence of certain templates like DNA.[5][6][7]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Fluorescence Signal | Incorrect Filter Set: The excitation and emission filters do not match the spectral properties of the dye. | Verify the excitation and emission maxima of this compound in your specific solvent and ensure the correct filters are in place. |
| Dye Degradation: The dye has been exposed to light for extended periods or stored improperly. | Use a fresh stock solution of the dye. Always protect the dye and stained samples from light. | |
| Aggregation: High concentrations of the dye can lead to the formation of non-fluorescent H-aggregates.[7] | Optimize the dye concentration. Perform a concentration titration to find the optimal working concentration. Consider using a different solvent to minimize aggregation. | |
| Extreme pH: The pH of the buffer is outside the optimal range for the dye's fluorescence. | Measure the pH of your sample buffer and adjust it to a near-neutral range if possible. Perform a pH titration to assess the dye's stability in your system. | |
| Inconsistent Fluorescence Readings | Temperature Fluctuations: Variations in the experimental temperature are affecting the fluorescence quantum yield.[3] | Use a temperature-controlled fluorometer or ensure that all measurements are taken at a stable ambient temperature. |
| Photobleaching: The dye is being degraded by the excitation light. | Reduce the intensity and duration of the excitation light. Use an anti-fade reagent if compatible with your sample. | |
| Solvent Evaporation: Changes in solvent concentration during the experiment can alter dye concentration and fluorescence. | Keep samples covered to minimize evaporation, especially during long-term measurements. | |
| Shifts in Excitation or Emission Spectra | Change in Solvent Polarity: The polarity of the dye's microenvironment has changed. | Ensure consistent solvent conditions across all experiments. Be aware that binding to biological macromolecules can alter the local environment and shift spectra. |
| Formation of J- or H-aggregates: The dye is forming aggregates which have different spectral properties than the monomer.[5][6] | Control the dye concentration and solvent conditions carefully. Use absorption spectroscopy to check for the presence of aggregate bands. | |
| Binding to Target Molecules: Interaction with molecules like DNA can cause spectral shifts.[8] | This can be an intended effect. Characterize the spectral properties of the dye in both its free and bound states. |
Quantitative Data Summary
The following table summarizes the key photophysical properties of this compound in ethanol. Note that these values can change significantly with solvent, temperature, and binding to other molecules.
| Parameter | Value | Solvent |
| Absorption Maximum (λmax) | 559.25 nm | Ethanol |
| Molar Extinction Coefficient (ε) | 161,000 M-1cm-1 | Ethanol |
| Fluorescence Quantum Yield (Φf) | 0.05 | Ethanol |
Data sourced from PhotochemCAD.[9]
Experimental Protocols
Protocol 1: Determining the Effect of pH on Fluorescence Intensity
This protocol outlines the steps to investigate how pH affects the fluorescence of this compound.
Caption: Workflow for pH effect determination.
Protocol 2: Assessing the Impact of Temperature on Fluorescence
This protocol describes how to measure the temperature-dependent fluorescence of this compound.
Caption: Workflow for temperature impact assessment.
Logical Relationships
The following diagram illustrates the key factors influencing the fluorescence of this compound.
Caption: Factors impacting fluorescence.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. journal.uitm.edu.my [journal.uitm.edu.my]
- 4. medchemexpress.com [medchemexpress.com]
- 5. π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye | Semantic Scholar [semanticscholar.org]
- 7. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PhotochemCAD | this compound [photochemcad.com]
Best practices for storing and handling 3,3'-Diethylthiacarbocyanine iodide
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and utilizing 3,3'-Diethylthiacarbocyanine iodide in research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic, green crystalline cyanine (B1664457) dye.[1][2] It is widely used as a fluorescent probe in various biological and chemical research applications due to its light-sensitive properties and ability to absorb and emit light, particularly in fluorescence microscopy.[1][3]
Q2: What are the primary applications of this dye?
This dye is primarily used in:
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Fluorescence Microscopy: For labeling and visualizing cellular structures and biomolecules.[1][3]
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Membrane Potential Measurement: As a fluorescent probe to monitor changes in membrane potential in cells.
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DNA Staining: It can bind to DNA, allowing for its visualization and analysis.[4]
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Photochemical Studies: Used in various photochemical and photophysical experiments.[4]
Q3: What are the storage recommendations for this compound?
Proper storage is crucial to maintain the stability and performance of the dye.
| Storage Condition | Recommendation | Rationale |
| Temperature | Solid: 4°C for short-term, -20°C for long-term (stable for at least 2 years).[1][2] Stock Solution: -20°C for up to 1 month, -80°C for up to 6 months.[4] | Prevents thermal degradation. |
| Light | Protect from light.[1] Store in a dark, light-proof container. | The dye is light-sensitive and can photobleach upon exposure to light.[1] |
| Moisture | Store in a dry, well-ventilated place with the container tightly closed.[1] | The compound is hygroscopic and can be degraded by moisture. |
| Atmosphere | Store under a dry, inert atmosphere if possible. | Minimizes oxidation and degradation from atmospheric components. |
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
It is essential to use appropriate PPE to ensure safety.
| PPE | Specification |
| Gloves | Impervious chemical-resistant gloves. |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use a NIOSH-approved respirator if handling large quantities or if dust is generated. |
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Weak or No Fluorescent Signal
Possible Causes:
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Incorrect Filter Sets: The microscope filter sets (excitation and emission) may not match the spectral properties of the dye.
-
Low Dye Concentration: The concentration of the dye in the staining solution may be too low.
-
Photobleaching: The dye may have been exposed to excessive light, leading to photodegradation.
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Poor Dye Uptake: Cells may not be efficiently taking up the dye.
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Incorrect pH: The pH of the buffer can affect the fluorescence quantum yield.
Solutions:
| Solution | Detailed Steps |
| Verify Filter Sets | Check the excitation and emission maxima of this compound (see table below) and ensure your microscope's filters are appropriate. |
| Optimize Dye Concentration | Perform a concentration titration to find the optimal staining concentration for your specific cell type and application. Start with a range of 100 nM to 5 µM.[5] |
| Minimize Photobleaching | - Reduce the intensity of the excitation light. - Minimize the exposure time of the sample to light.[6] - Use an anti-fade mounting medium.[7][8] - Image samples immediately after staining.[8] |
| Enhance Dye Uptake | - Increase incubation time. - For Gram-negative bacteria, consider using a permeabilizing agent like EDTA to improve dye entry.[9] |
| Check Buffer pH | Ensure the pH of your experimental buffer is within the optimal range for the dye's fluorescence. |
Issue 2: High Background Fluorescence
Possible Causes:
-
Excess Dye: Incomplete removal of unbound dye after staining.
-
Dye Aggregation: At high concentrations or in aqueous solutions, the dye can form aggregates which may bind non-specifically.[10][11]
-
Autofluorescence: The cells or sample medium may have intrinsic fluorescence.
Solutions:
| Solution | Detailed Steps |
| Thorough Washing | Increase the number and duration of wash steps after staining to remove all unbound dye. |
| Prevent Aggregation | - Prepare fresh stock solutions in a suitable solvent like DMSO before diluting in aqueous buffer.[1][4] - Use the lowest effective dye concentration. - Consider using a small percentage of organic solvent (e.g., methanol) in the final staining solution if compatible with your experiment. |
| Address Autofluorescence | - Image an unstained control sample to assess the level of autofluorescence. - Use appropriate background subtraction during image analysis. |
Issue 3: Dye Aggregation
Possible Causes:
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High Concentration: The dye has a tendency to form aggregates at higher concentrations.[10]
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Aqueous Environment: Aggregation is more pronounced in aqueous solutions compared to organic solvents.[10][11]
Solutions:
| Solution | Detailed Steps |
| Optimize Concentration | Use the lowest possible concentration of the dye that provides an adequate signal. |
| Solvent Choice | Prepare a high-concentration stock solution in an organic solvent like DMSO or methanol (B129727) and then dilute it into the aqueous experimental buffer immediately before use.[1][4] |
| Sonication | Briefly sonicate the diluted staining solution to help break up any pre-formed aggregates. |
Quantitative Data
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁IN₂S₂ | [12] |
| Molecular Weight | 492.44 g/mol | [12] |
| Appearance | Green crystals | [1][2] |
| Melting Point | 268-270 °C (decomposes) | [13] |
| Solubility | Soluble in DMSO, methanol, ethanol.[1][2][4] | [1][2][4] |
Spectral Properties
| Property | Value | Solvent | Reference |
| Absorption Maximum (λmax) | ~559-560 nm | Ethanol/Methanol | [1][2][14] |
| Molar Extinction Coefficient (ε) | ~161,000 M⁻¹cm⁻¹ | Ethanol | [14] |
| Fluorescence Quantum Yield (ΦF) | ~0.05 | Ethanol | [14] |
Experimental Protocols
Protocol 1: General Staining Protocol for Fluorescence Microscopy
This protocol provides a general guideline for staining cells. Optimization of concentrations and incubation times may be necessary for specific cell types and applications.
Figure 1. General workflow for cell staining with this compound.
Methodology:
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Prepare Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to make a 1-10 mM stock solution.[4] Sonicate briefly if necessary to ensure complete dissolution. Store the stock solution at -20°C or -80°C, protected from light and moisture.[4]
-
Prepare Working Solution: Immediately before use, dilute the stock solution to the desired working concentration (typically 100 nM to 5 µM) in a suitable buffer (e.g., PBS or cell culture medium).[5]
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Cell Staining:
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For adherent cells, remove the culture medium and wash the cells once with PBS. Add the staining solution and incubate for 15-30 minutes at 37°C, protected from light.
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For suspension cells, pellet the cells, resuspend in the staining solution, and incubate under the same conditions.
-
-
Washing: After incubation, remove the staining solution and wash the cells three times with warm PBS to remove unbound dye.
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Imaging: Mount the cells in a suitable mounting medium (preferably with an anti-fade reagent) and proceed with imaging using a fluorescence microscope with appropriate filter sets (e.g., TRITC/Cy3 channel).
Protocol 2: Measurement of Mitochondrial Membrane Potential
This dye can be used as a ratiometric probe for mitochondrial membrane potential. In healthy cells with a high mitochondrial membrane potential, the dye accumulates in the mitochondria and forms aggregates, leading to a shift in fluorescence emission. Depolarization of the mitochondrial membrane prevents this accumulation.
Figure 2. Workflow for measuring mitochondrial membrane potential.
Methodology:
-
Cell Preparation: Culture cells to the desired confluency. For a positive control for depolarization, prepare a separate sample to be treated with a mitochondrial uncoupler like CCCP (e.g., 10 µM for 15 minutes).
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Dye Loading: Prepare a working solution of this compound (e.g., 100-500 nM) in pre-warmed cell culture medium. Remove the existing medium from the cells and add the dye-containing medium.
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Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
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Fluorescence Measurement:
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Microscopy: After washing with PBS, image the cells. In healthy cells, punctate mitochondrial staining should be visible. In depolarized cells, the fluorescence will be more diffuse and cytosolic.
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Plate Reader/Flow Cytometry: Measure the fluorescence intensity at two different emission wavelengths to determine the ratio of aggregated to monomeric dye, which reflects the membrane potential.
-
Logical Relationships
Figure 3. Key factors influencing successful experimentation.
References
- 1. adipogen.com [adipogen.com]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound [myskinrecipes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TO-PRO-3 Stain Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 8. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 9. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 10. π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye | Semantic Scholar [semanticscholar.org]
- 12. scbt.com [scbt.com]
- 13. 3,3′-二乙基噻碳菁碘化物 Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]
- 14. PhotochemCAD | this compound [photochemcad.com]
Technical Support Center: Overcoming Autofluorescence in Cellular Imaging with 3,3'-Diethylthiacarbocyanine Iodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with autofluorescence when staining cells with 3,3'-Diethylthiacarbocyanine iodide.
Troubleshooting Guides
High background fluorescence can obscure the specific signal from your stained cells, leading to inaccurate data and interpretation. This guide provides a systematic approach to identifying and mitigating the sources of autofluorescence in your experiments.
Problem: High diffuse background fluorescence across the entire field of view.
Possible Cause 1: Autofluorescence from cell culture medium or reagents.
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Solution: Image cells in a phenol (B47542) red-free medium or a clear buffered saline solution. Phenol red, a common component of cell culture media, is a known source of fluorescence. Additionally, ensure all buffers and reagents are fresh and filtered to remove any potential fluorescent contaminants.
Possible Cause 2: Autofluorescence induced by fixation.
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Solution: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) are common culprits for inducing autofluorescence.[1] Consider the following adjustments to your fixation protocol:
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Reduce Fixation Time: Minimize the duration of fixation to the shortest time necessary to preserve cellular morphology.
-
Lower Fixative Concentration: Titrate the concentration of your fixative to the lowest effective concentration.
-
Switch to a Non-Aldehyde Fixative: For cell surface markers, consider using chilled methanol (B129727) or ethanol (B145695) as an alternative to aldehyde-based fixatives.[2]
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Chemical Quenching: If aldehyde fixation is required, treat the cells with a quenching agent like sodium borohydride (B1222165) after fixation.
-
Problem: Punctate or granular background fluorescence.
Possible Cause 1: Lipofuscin accumulation.
-
Solution: Lipofuscin granules are autofluorescent and accumulate in aging cells and tissues.[3] To quench lipofuscin autofluorescence, treat your samples with Sudan Black B (SBB). SBB is a lipophilic dye that can effectively mask the fluorescence from these granules.[3]
Possible Cause 2: Autofluorescence from red blood cells.
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Solution: If working with tissue samples, red blood cells can be a significant source of autofluorescence due to their heme groups.[4][5] To minimize this, perfuse the tissue with phosphate-buffered saline (PBS) prior to fixation to remove the red blood cells.[2][4]
Problem: Weak specific signal-to-noise ratio.
Possible Cause: Spectral overlap between this compound and autofluorescence.
-
Solution: While this compound emits in the red spectrum (emission peak around 556 nm in methanol), which generally has lower autofluorescence compared to the blue and green regions, significant autofluorescence can still interfere with the signal.[6][7]
-
Optimize Filter Sets: Use narrow band-pass filters specific for the excitation and emission wavelengths of this compound to minimize the collection of out-of-channel autofluorescence.
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Photobleaching: Before staining, intentionally expose your sample to high-intensity light to photobleach the endogenous fluorophores.[6][8] This can reduce background fluorescence without significantly affecting the subsequent staining intensity of your probe.
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Computational Subtraction: If your imaging system has spectral capabilities, you can use spectral unmixing to computationally separate the emission spectrum of the dye from the broad emission spectrum of the autofluorescence.[3][4][9][10]
-
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem?
A1: Autofluorescence is the natural fluorescence emitted by biological structures within cells and tissues when they are excited by light.[1] Common sources include molecules like NADH, collagen, elastin, and lipofuscin.[7] It becomes a problem in fluorescence microscopy because it can create a high background signal that masks the specific fluorescence from your probe of interest, like this compound, leading to a poor signal-to-noise ratio and potentially inaccurate results.[11]
Q2: I am using this compound, which is a red dye. I thought autofluorescence was mainly in the blue and green channels. Why am I still having issues?
A2: While it is true that autofluorescence is typically strongest in the shorter wavelength regions (blue and green), some endogenous fluorophores, such as those found in red blood cells and lipofuscin, have broad emission spectra that can extend into the red and even far-red regions.[3][4] Additionally, certain fixation methods, particularly with aldehydes, can induce autofluorescence across a broad spectrum.[4]
Q3: How can I check if the background in my images is due to autofluorescence?
A3: The best way to determine the level of autofluorescence is to prepare an unstained control sample.[1] This sample should undergo all the same processing steps as your stained samples, including fixation and any other treatments, but without the addition of the fluorescent dye. Imaging this control sample using the same settings as your experimental samples will reveal the baseline level of autofluorescence.[8]
Q4: Will chemical quenching agents like Sodium Borohydride or Sudan Black B affect the fluorescence of my this compound stain?
A4: Chemical quenching agents are generally applied before the fluorescent staining step and are designed to reduce background fluorescence. However, it is always good practice to validate their effect on your specific probe. After treating with a quenching agent, you can stain a control sample to ensure that the signal intensity of this compound is not significantly diminished compared to an untreated but stained sample. Some commercial quenchers are specifically formulated to have minimal impact on the signal from fluorescent dyes.
Q5: Can I use software to remove autofluorescence?
A5: Yes, computational methods can be very effective. If you have a spectral confocal microscope, you can acquire a lambda stack (a series of images at different emission wavelengths) of both your stained sample and an unstained control. This allows you to determine the spectral signature of the autofluorescence and computationally subtract it from your experimental images, a technique known as spectral unmixing.[3][4][9][10]
Quantitative Data on Autofluorescence Reduction
The effectiveness of different methods for reducing autofluorescence can vary depending on the cell or tissue type and the source of the autofluorescence. The following table summarizes reported quenching efficiencies for common techniques.
| Method | Target Autofluorescence | Quenching Efficiency | Tissue/Cell Type Examples | Reference |
| Sudan Black B | Lipofuscin and other pigments | 65-95% | Pancreatic tissues, Brain | [12] |
| TrueBlack™ | Lipofuscin | 89-93% | Adrenal cortex | [13] |
| MaxBlock™ | General | 90-95% | Adrenal cortex | [13] |
| Photobleaching | General background and lipofuscin | Effective reduction without affecting probe intensity | Human brain tissue | [6][8] |
| Sodium Borohydride | Aldehyde-induced | Significant reduction | Coated glass slides | [12][14] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is intended to reduce autofluorescence caused by formaldehyde or glutaraldehyde fixation.
-
Fixation and Permeabilization: Fix and permeabilize your cells or tissue sections as per your standard protocol.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Sodium Borohydride Incubation: Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS. Caution: Sodium borohydride is a hazardous chemical and should be handled with appropriate personal protective equipment.
-
Incubate the samples in the freshly prepared sodium borohydride solution for 15 minutes at room temperature.
-
Extensive Washing: Wash the samples thoroughly with PBS (at least three times for 5 minutes each) to remove any residual sodium borohydride.
-
Staining: Proceed with your this compound staining protocol.
Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence
This protocol is effective for reducing autofluorescence from lipofuscin granules, which are common in aged cells and certain tissues.
-
Complete Staining: Perform all steps of your staining protocol with this compound, including all wash steps.
-
Sudan Black B Incubation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Filter the solution before use.
-
Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Washing: Briefly rinse the slides in 70% ethanol to remove excess Sudan Black B, followed by three washes in PBS for 5 minutes each.
-
Mounting: Mount the coverslips using an aqueous mounting medium.
Visualizing Experimental Workflows and Pathways
Workflow for Troubleshooting Autofluorescence
Caption: A decision-making workflow for identifying and mitigating sources of autofluorescence.
Mechanism of this compound as a Membrane Potential Probe
Caption: The mechanism of action for DiSC3(5), a membrane potential-sensitive dye.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. akoyabio.com [akoyabio.com]
- 4. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 5. OPG [opg.optica.org]
- 6. This compound - CAS-Number 905-97-5 - Order from Chemodex [chemodex.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. biotium.com [biotium.com]
- 9. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 10. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of 3,3'-Diethylthiacarbocyanine Iodide Against Other Cyanine Dyes
In the landscape of fluorescent probes, cyanine (B1664457) dyes are indispensable tools for researchers in biology, medicine, and materials science. Their bright fluorescence and tunable spectral properties make them ideal for a wide range of applications, from cellular imaging to drug development. Among these, 3,3'-Diethylthiacarbocyanine iodide stands out for its unique photophysical characteristics. This guide provides an objective comparison of this compound with other common cyanine dyes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal dye for their specific needs.
Photophysical Properties: A Quantitative Comparison
The performance of a fluorescent dye is primarily determined by its photophysical properties, including its absorption and emission spectra, molar extinction coefficient (a measure of how strongly it absorbs light), and fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). The following table summarizes these key parameters for this compound and other frequently used cyanine dyes. It is important to note that these values can be highly dependent on the dye's environment, such as the solvent used.[1]
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Solvent |
| This compound | 559.25[2] | 560[3][4] | 161,000 at 559.25 nm[2] | 0.05[2] | Ethanol[2] |
| Cy3 | ~550[1] | ~570[1] | 150,000 | 0.15 (can be lower in non-viscous aqueous solutions, e.g., 0.04)[1][5] | Varies[1] |
| Cy5 | 650[1] | 670[1] | 250,000 | 0.20 - 0.27 (can be higher in non-viscous aqueous solutions, e.g., 0.3)[1][5] | Varies[1] |
| 3,3'-Diethylthiadicarbocyanine iodide | 655.75 | Not Specified | 249,000 at 655.75 nm | 0.35 | Ethanol |
| 3,3'-Diethylthiatricarbocyanine iodide (Cy7) | 743-750[1] | 767-773[1] | 212,000 at 763.25 nm[6] | ~0.30[1] | Isopropanol[6] |
Key Advantages of this compound
While dyes like Cy3 and Cy5 offer higher quantum yields in certain environments, this compound possesses a distinct set of advantages that make it a valuable tool in specific research contexts. Its pronounced affinity for bacterial cells makes it a useful stain for microbiological studies.[7] Furthermore, its fluorescence properties are sensitive to the local environment, which can be exploited for sensing applications.[8] For instance, the fluorescence of many cyanine dyes, including this compound, is enhanced when incorporated into membranes or bound to biomolecules.[8] This property is particularly advantageous for visualizing cellular structures with high sensitivity and specificity.[9]
Experimental Protocols
To facilitate the direct comparison of different cyanine dyes in a laboratory setting, detailed experimental protocols for measuring key performance indicators are provided below.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.[10]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Fluorophore of interest (test sample)
-
Standard fluorophore with a known quantum yield
-
Spectroscopic grade solvent
Procedure:
-
Solution Preparation: Prepare a series of dilutions for both the test sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[1]
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using a spectrofluorometer. It is crucial to use the same excitation wavelength and instrument settings for all measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.
-
The quantum yield of the test sample (Φ_X) can be calculated using the following equation:[10] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:
-
Φ_ST is the quantum yield of the standard
-
Grad_X and Grad_ST are the gradients of the plots for the test and standard samples, respectively
-
η_X and η_ST are the refractive indices of the solvents used for the test and standard samples, respectively
-
-
Protocol 2: Assessment of Photostability
This protocol outlines a method for determining the photobleaching half-life of a fluorescent dye, a key measure of its photostability.[11]
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera
-
Image analysis software (e.g., ImageJ)
-
Fluorescent dye solutions
Procedure:
-
Sample Preparation: Prepare a sample of the fluorescent dye immobilized on a microscope slide.
-
Microscope Setup: Select the appropriate filter set for the dye and allow the light source to stabilize.
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.[12]
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value. For a more precise measurement, the decay curve can be fitted to an exponential function to determine the decay constant (k), and the half-life calculated as t₁/₂ = ln(2) / k.[13]
-
Visualizing Experimental Workflows
To further clarify the experimental process, the following diagram illustrates a typical workflow for comparing the photostability of different cyanine dyes.
Caption: Workflow for comparing the photostability of cyanine dyes.
Conclusion
This compound presents a valuable option within the broader family of cyanine dyes, particularly for applications requiring high sensitivity to the local environment and for bacterial cell staining. While other cyanine dyes such as Cy3 and Cy5 may offer superior brightness in some contexts, the choice of a fluorescent probe should always be guided by the specific requirements of the experiment. By utilizing the quantitative data and detailed protocols provided in this guide, researchers, scientists, and drug development professionals can make informed decisions to select the most appropriate cyanine dye for their research, ultimately leading to more robust and reliable experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. PhotochemCAD | this compound [photochemcad.com]
- 3. This compound - CAS-Number 905-97-5 - Order from Chemodex [chemodex.com]
- 4. adipogen.com [adipogen.com]
- 5. researchgate.net [researchgate.net]
- 6. PhotochemCAD | 3,3'-Diethylthiatricarbocyanine iodide [photochemcad.com]
- 7. 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DiSC2(3) [3,3-Diethylthiacarbocyanine iodide] | AAT Bioquest [aatbio.com]
- 9. chemimpex.com [chemimpex.com]
- 10. static.horiba.com [static.horiba.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validating Membrane Potential Measurements with 3,3'-Diethylthiacarbocyanine Iodide (DiSC3(5)): A Comparative Guide
For researchers, scientists, and drug development professionals, accurate measurement of cellular membrane potential is crucial for understanding a vast array of biological processes, from drug efficacy to cellular signaling. The fluorescent probe 3,3'-Diethylthiacarbocyanine iodide, commonly known as DiSC3(5), is a widely used tool for this purpose. This guide provides an objective comparison of DiSC3(5) with alternative methods, supported by experimental data and detailed protocols to ensure the validity and reproducibility of your findings.
Understanding DiSC3(5): Mechanism of Action
DiSC3(5) is a lipophilic, cationic dye that accumulates in cells with a negative inside membrane potential.[1][2][3] This accumulation within the cytoplasm and onto the inner leaflet of the plasma membrane leads to self-quenching of its fluorescence.[1][4] Consequently, a higher (more negative) membrane potential results in greater dye uptake and lower fluorescence intensity. Conversely, membrane depolarization, a decrease in the potential difference, causes the release of DiSC3(5) into the extracellular medium, leading to a measurable increase in fluorescence (dequenching).[1][4] This relationship forms the basis of its use as a potentiometric probe.
Quantitative Validation: Calibration is Key
While DiSC3(5) can provide qualitative assessments of membrane potential changes, quantitative measurements require a robust calibration method. The most common and accepted method involves the use of the potassium-selective ionophore, valinomycin (B1682140).[1][5] By exposing cells to varying concentrations of extracellular potassium in the presence of valinomycin, a defined membrane potential can be established according to the Nernst equation for potassium. This allows for the creation of a standard curve that correlates fluorescence intensity with absolute membrane potential in millivolts (mV).[1][5]
An estimated membrane potential for untreated B. subtilis cells has been determined to be around -110 mV using this calibration method.[5]
Comparison with Alternative Methods
The gold standard for direct measurement of membrane potential is the patch-clamp technique . This electrophysiological method provides real-time, high-resolution data. However, it is technically demanding, has low throughput, and is particularly challenging for small, walled cells like bacteria and fungi, where DiSC3(5) is frequently employed.
Fluorescent probes offer a higher-throughput and less invasive alternative. Below is a comparison of DiSC3(5) with other commonly used potentiometric dyes.
| Feature | This compound (DiSC3(5)) | Bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC4(3)) | Tetramethylrhodamine, Methyl Ester (TMRM) | 5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide (JC-1) |
| Mechanism | Cationic dye; accumulates in polarized cells, leading to fluorescence quenching. Depolarization causes dequenching (increased fluorescence).[1] | Anionic dye; excluded from polarized cells. Depolarization allows dye entry and binding to intracellular components, increasing fluorescence.[3] | Cationic dye; accumulates in the negatively charged mitochondrial matrix. Depolarization leads to decreased fluorescence. | Cationic dye; forms red fluorescent aggregates in highly polarized mitochondria and exists as green fluorescent monomers at lower potentials. A decrease in the red/green fluorescence ratio indicates depolarization.[6] |
| Primary Application | Plasma membrane potential in bacteria, yeast, and other cells.[1][7] | Plasma membrane potential in various cell types.[3] | Mitochondrial membrane potential. | Mitochondrial membrane potential, apoptosis detection.[8][9] |
| Signal Response to Depolarization | Increase in fluorescence.[1][4] | Increase in fluorescence.[3] | Decrease in fluorescence. | Decrease in red/green fluorescence ratio.[9] |
| Advantages | High sensitivity, suitable for quantitative measurements with calibration, applicable to a wide range of cell types including bacteria.[1] | Good signal-to-noise ratio. | Ratiometric potential allows for more accurate quantification, less sensitive to dye concentration and cell number.[6] | Ratiometric measurement provides an internal control, making it robust for detecting changes in mitochondrial potential.[6][9] |
| Disadvantages | Can be toxic to some cells with prolonged exposure, requires optimization of dye and cell concentrations for optimal signal.[1] | Can be toxic to cells. | Primarily measures mitochondrial potential, not plasma membrane potential. | Primarily for mitochondrial membrane potential, complex analysis of two emission wavelengths.[8][6] |
| Excitation/Emission (approx. nm) | 622 / 670[3][5] | 490 / 516 | 548 / 573 | Monomer: 485 / 527; Aggregate: 585 / 590[9] |
Experimental Protocols
Fluorometric Measurement of Membrane Potential using DiSC3(5) in a Microplate Reader
This protocol is adapted for bacterial cell suspensions.
Materials:
-
Bacterial culture in mid-logarithmic growth phase.
-
Assay buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).
-
DiSC3(5) stock solution (e.g., 1 mM in DMSO).
-
Valinomycin stock solution (e.g., 1 mM in DMSO).
-
Potassium chloride (KCl) solutions of varying concentrations.
-
Black, clear-bottom 96-well microplates.
-
Fluorescence microplate reader with appropriate filters (Excitation: ~622 nm, Emission: ~670 nm).
Procedure:
-
Cell Preparation: Harvest bacterial cells by centrifugation, wash twice with assay buffer, and resuspend in the same buffer to a final optical density at 600 nm (OD600) of 0.05-0.2.[1][10] The optimal cell density should be determined empirically.[1]
-
Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of 0.5-2 µM.[10] Incubate in the dark with shaking for 20-60 minutes to allow for dye uptake and fluorescence quenching to a stable baseline.
-
Assay Setup: Aliquot the dye-loaded cell suspension into the wells of the 96-well plate.
-
Baseline Measurement: Record the baseline fluorescence for 5-10 minutes.
-
Induce Depolarization: Add the compound of interest or, for calibration, add valinomycin (final concentration ~1 µM) to wells containing different known concentrations of extracellular KCl.
-
Kinetic Measurement: Immediately begin recording fluorescence intensity at regular intervals (e.g., every minute) for 30-60 minutes to monitor changes in membrane potential.
Calibration of DiSC3(5) Fluorescence to Absolute Membrane Potential
Procedure:
-
Prepare a series of buffers with varying KCl concentrations (e.g., 1, 5, 10, 50, 100, 150 mM), maintaining a constant total ionic strength by adjusting the concentration of another salt, such as NaCl.
-
Resuspend dye-loaded cells in each of these buffers.
-
Add valinomycin (final concentration ~1 µM) to each well to equilibrate the membrane potential to the potassium equilibrium potential (E_K).
-
Calculate the theoretical membrane potential for each KCl concentration using the Nernst equation:
-
E_K (in mV) = -61.5 * log10([K+]_in / [K+]_out)
-
Where [K+]_in is the intracellular potassium concentration (must be measured or estimated from literature values) and [K+]_out is the extracellular potassium concentration.
-
-
Record the final, stable fluorescence intensity for each potassium concentration.
-
Plot the fluorescence intensity against the calculated membrane potential (in mV) to generate a calibration curve.
-
Use the equation of the line from this curve to convert fluorescence measurements of your experimental samples to absolute membrane potential values.
Visualizing the Workflow and Signaling Context
To better understand the experimental process and the broader biological context, the following diagrams are provided.
Caption: Workflow for measuring and validating membrane potential using DiSC3(5).
Caption: Signaling pathways leading to changes in cellular membrane potential.
References
- 1. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ANALYSIS OF MITOCHONDRIAL MEMBRANE POTENTIAL (Dy) [cyto.purdue.edu]
- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Cross-Validation of 3,3'-Diethylthiacarbocyanine Iodide with Other Fluorescent Probes: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of cellular membrane potential is crucial for understanding a myriad of physiological processes and for the screening of potential therapeutic compounds. 3,3'-Diethylthiacarbocyanine iodide, often abbreviated as DiSC3(5), is a widely utilized fluorescent probe for this purpose. This guide provides a comprehensive cross-validation of DiSC3(5) with other common fluorescent probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Mechanism of Action: Slow-Response Potentiometric Probes
DiSC3(5) belongs to the class of slow-response, cationic carbocyanine dyes. The operational principle of these probes is based on their ability to redistribute across the plasma membrane in response to the electrochemical gradient. In energized cells with a negative inside membrane potential, the positively charged DiSC3(5) molecules accumulate in the cytoplasm. This intracellular accumulation leads to a high concentration of the dye, causing self-quenching of its fluorescence. When the membrane depolarizes, the driving force for accumulation is reduced, and the dye is released back into the extracellular medium, resulting in an increase in fluorescence (dequenching). This change in fluorescence intensity is proportional to the change in membrane potential.
A Head-to-Head Comparison: 3,3'-Diethylthiacarbocyanine Iodide (DiSC3(5)) vs. JC-1 for Assessing Mitochondrial Health
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The assessment of mitochondrial health is a cornerstone of cellular biology and a critical aspect of drug discovery and toxicology. The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial function, and its disruption is an early hallmark of apoptosis and cellular stress. Among the arsenal (B13267) of fluorescent probes used to measure ΔΨm, 3,3'-Diethylthiacarbocyanine iodide (DiSC3(5)) and 5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide (JC-1) are two of the most prominent. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and visual aids to inform the selection of the most appropriate probe for your research needs.
Mechanism of Action: A Tale of Two Readouts
The fundamental difference between DiSC3(5) and JC-1 lies in their fluorescent response to changes in mitochondrial membrane potential.
JC-1: A Ratiometric Reporter
JC-1 is a cationic carbocyanine dye that exhibits a potential-dependent accumulation in mitochondria.[1] In healthy, energized mitochondria with a high ΔΨm, JC-1 molecules aggregate, forming "J-aggregates" that emit a red to orange fluorescence.[2][3] Conversely, in unhealthy cells with a low ΔΨm, JC-1 cannot accumulate within the mitochondria and remains in the cytoplasm in its monomeric form, which emits a green fluorescence.[2][3] This dual-emission property allows for a ratiometric analysis of the red-to-green fluorescence intensity. This ratio is largely independent of factors such as mitochondrial size, shape, and dye concentration, providing a more reliable and internally controlled measurement of mitochondrial depolarization.[3][4]
Caption: Mechanism of JC-1 in assessing mitochondrial membrane potential.
DiSC3(5): A Fluorescence Quenching Probe
DiSC3(5) is a lipophilic, cationic fluorescent dye that also accumulates in hyperpolarized cell membranes, including the inner mitochondrial membrane.[5][6] In healthy mitochondria with a high ΔΨm, the dye accumulates to a high concentration, leading to self-quenching of its fluorescence.[6] When the mitochondrial membrane depolarizes, DiSC3(5) is released from the mitochondria into the cytoplasm, leading to a de-quenching and a subsequent increase in fluorescence intensity.[6] This change in fluorescence intensity is directly proportional to the degree of mitochondrial depolarization.
Caption: Mechanism of DiSC3(5) in assessing mitochondrial membrane potential.
Performance Comparison: Quantitative Data
| Feature | This compound (DiSC3(5)) | JC-1 |
| Readout Type | Intensity-based (Fluorescence Quenching) | Ratiometric (Red/Green Fluorescence)[1] |
| Excitation (Ex) / Emission (Em) Maxima | ~622 nm / ~670 nm[5] | Monomer: ~514 nm / ~529 nm; J-Aggregates: ~585 nm / ~590 nm[7] |
| Typical Working Concentration | 0.1 - 1.0 µM | 1 - 5 µM[7] |
| Cytotoxicity | Can inhibit the mitochondrial respiratory system (IC50 of 8 µM for NAD-linked respiration)[5] | Generally considered less toxic at working concentrations, though can be toxic at higher concentrations or with prolonged exposure. |
| Photostability | Generally good photostability. | J-aggregates can be sensitive to photobleaching, potentially affecting the red fluorescent signal. |
| Advantages | High sensitivity to changes in membrane potential.[8] | Ratiometric measurement minimizes artifacts from variations in cell number, dye concentration, and mitochondrial mass.[3][4] Provides a clear distinction between healthy and apoptotic cells.[3] |
| Disadvantages | Intensity-based measurements can be affected by dye concentration, cell number, and instrument settings. Potential for mitochondrial inhibition at higher concentrations.[5] | Slower equilibration of J-aggregates can make it less suitable for kinetic studies of rapid ΔΨm changes. Can be prone to precipitation in aqueous solutions.[1] |
| Primary Applications | Real-time monitoring of rapid changes in membrane potential in cell suspensions (fluorometry). | Flow cytometry, fluorescence microscopy, and plate-based endpoint assays for apoptosis and mitochondrial health screening.[1][7] |
Experimental Protocols
A generalized workflow for assessing mitochondrial health using these probes is outlined below, followed by specific protocols for flow cytometry.
Caption: General experimental workflow for mitochondrial health assessment.
Detailed Protocol: Flow Cytometry Analysis
Materials:
-
Cells of interest
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (DiSC3(5)) or JC-1 dye
-
DMSO
-
FCCP or CCCP (uncoupler for positive control)
-
Flow cytometer
I. Staining with this compound (DiSC3(5))
-
Cell Preparation:
-
Harvest cells and adjust the cell density to approximately 1 x 10^6 cells/mL in pre-warmed complete culture medium.
-
-
Controls:
-
Negative Control: Untreated cells.
-
Positive Control: Treat cells with 5-10 µM FCCP or CCCP for 10-15 minutes at 37°C to depolarize the mitochondria.
-
-
Dye Loading:
-
Prepare a 1 µM working solution of DiSC3(5) in culture medium from a DMSO stock.
-
Add the DiSC3(5) working solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
Analyze the cells on a flow cytometer.
-
Excite the dye using a 633 nm or 640 nm laser.
-
Collect the emission using a filter appropriate for APC-Cy7 or a similar far-red fluorophore (e.g., 660/20 nm bandpass).
-
-
Data Analysis:
-
Healthy cells with polarized mitochondria will exhibit low fluorescence (quenched signal).
-
Unhealthy or depolarized cells (including the positive control) will show a significant increase in fluorescence intensity.
-
II. Staining with JC-1
-
Cell Preparation:
-
Harvest cells and resuspend them at a concentration of approximately 1 x 10^6 cells/mL in pre-warmed complete culture medium.[9]
-
-
Controls:
-
Dye Loading:
-
Washing (Optional but Recommended):
-
Centrifuge the cells at 400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of pre-warmed PBS or culture medium.
-
-
Data Acquisition:
-
Data Analysis:
-
Healthy cells will exhibit high red fluorescence and low green fluorescence.
-
Apoptotic or unhealthy cells will show a decrease in red fluorescence and an increase in green fluorescence.
-
Calculate the ratio of red to green fluorescence intensity to quantify the change in mitochondrial membrane potential.
-
Conclusion and Recommendations
The choice between DiSC3(5) and JC-1 for assessing mitochondrial health is contingent on the specific experimental question and the available instrumentation.
Choose this compound (DiSC3(5)) for:
-
Kinetic studies requiring the detection of rapid changes in mitochondrial membrane potential.
-
Experiments using fluorometry with cell suspensions.
Choose JC-1 for:
-
Endpoint assays to clearly distinguish between healthy and apoptotic cell populations.
-
High-throughput screening applications where a robust, ratiometric readout is advantageous.
-
Flow cytometry and fluorescence microscopy applications where internal controls for cell number and dye loading are critical.
Both probes are powerful tools for interrogating mitochondrial function. By understanding their distinct mechanisms and performance characteristics, researchers can confidently select the optimal reagent to advance their studies in cellular metabolism, drug discovery, and toxicology.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Ratiometric high-resolution imaging of JC-1 fluorescence reveals the subcellular heterogeneity of astrocytic mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Mitochondrial membrane potential in lymphocytes as monitored by fluorescent cation diS-C3-(5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 3,3'-Diethylthiacarbocyanine Iodide (DiSC2(3)) for Membrane Potential Measurement
An objective comparison of DiSC2(3) performance against alternative potentiometric probes for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of 3,3'-Diethylthiacarbocyanine iodide, a fluorescent dye used for measuring plasma and mitochondrial membrane potential. We compare its performance with other common probes, offering experimental data and detailed protocols to assist in selecting the appropriate tool for your research needs in various cell types.
Understanding Membrane Potential Probes
Fluorescent probes for membrane potential are essential tools for studying cellular physiology, ion channel activity, and cytotoxicity. These probes can be broadly categorized into two types: slow-response and fast-response dyes.
Slow-response probes , like DiSC2(3), are lipophilic ions that physically redistribute across membranes in response to the electrochemical gradient. Their accumulation inside cells or organelles is dependent on the Nernst potential, leading to a change in fluorescence intensity that is measured over seconds to minutes.
Fast-response probes , in contrast, are membrane-staining dyes that undergo a rapid change in their electronic structure (electrochromism) upon a change in the surrounding electric field. This results in a near-instantaneous fluorescence or absorbance shift, enabling the tracking of action potentials on a millisecond timescale.
DiSC2(3) belongs to the carbocyanine family of cationic slow-response dyes. Its positive charge drives its accumulation in compartments with a negative membrane potential, such as the cytoplasm of healthy cells and the mitochondrial matrix.
Mechanism of Action: DiSC2(3)
The operational principle of DiSC2(3) relies on its concentration-dependent fluorescence properties. As a cationic dye, it is drawn into cells with a negative-inside membrane potential.
At high intracellular concentrations, DiSC2(3) molecules form non-fluorescent aggregates (H-aggregates), leading to a significant quenching of the overall fluorescence signal. When the membrane depolarizes, the driving force for accumulation is lost, the dye is released back into the extracellular medium, aggregates dissociate, and fluorescence is restored (de-quenched). Therefore, for DiSC2(3), an increase in fluorescence corresponds to membrane depolarization.
Performance Comparison of Potentiometric Dyes
The selection of a potentiometric dye depends on the specific application, cell type, and available instrumentation. DiSC2(3) is one of several options, each with distinct advantages and disadvantages.
| Parameter | This compound (DiSC2(3)) | Tetramethylrhodamine (TMRE/TMRM) | Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol (DiBAC₄(3)) | JC-1 |
| Dye Type | Cationic Carbocyanine (Slow-Response) | Cationic Rhodamine (Slow-Response) | Anionic Oxonol (Slow-Response) | Cationic Carbocyanine (Ratiometric) |
| Mechanism | Accumulation & self-quenching in hyperpolarized compartments. Depolarization causes de-quenching (signal increase). | Accumulation in hyperpolarized mitochondria. Signal is proportional to potential (brighter in healthy cells). | Excluded from healthy, polarized cells. Enters depolarized cells and binds to proteins, enhancing fluorescence. | Forms red fluorescent J-aggregates in high-potential mitochondria and exists as green fluorescent monomers in low-potential areas. A decrease in the red/green ratio indicates depolarization. |
| Primary Target | Plasma Membrane & Mitochondria | Mitochondria | Plasma Membrane | Mitochondria |
| Ex/Em (nm) | ~559 / 570 nm | ~549 / 574 nm (TMRE) | ~493 / 516 nm | Monomer: ~514/529, J-Aggregate: ~585/590 |
| Signal-to-Noise | Moderate to Good. Highly dependent on dye and cell concentration. | Good. Bright fluorescence, but susceptible to photobleaching. | Good. Low background in polarized cells. | Excellent. Ratiometric measurement corrects for cell number and dye loading variations. |
| Photostability | Moderate. Like many cyanine (B1664457) dyes, it can be photolabile. | Moderate. Prone to photobleaching and can be phototoxic upon intense illumination. | Good | Moderate to Good. |
| Cytotoxicity | Can be cytotoxic at higher concentrations or with prolonged incubation due to mitochondrial inhibition. | Can inhibit mitochondrial respiration, making it toxic over long periods. | Generally lower cytotoxicity compared to cationic dyes as it does not accumulate in mitochondria. | Low cytotoxicity at working concentrations. |
| Common Cell Types | Bacteria, Yeast, Mammalian Cells | Mammalian Cells (especially for apoptosis and mitochondrial studies) | Various, including neurons and high-throughput screens | Mammalian Cells (common for apoptosis assays) |
Performance in Specific Cell Types
-
Bacteria (e.g., E. coli, S. aureus): DiSC2(3) and its longer-chain analogs like DiSC3(5) are widely used. The robust cell wall and efflux pumps in some bacteria can present challenges, but the quenching-based assays are well-established for screening antimicrobial compounds that disrupt membrane potential.
-
Yeast (S. cerevisiae): Similar to bacteria, DiSC2(3) is effective for monitoring plasma and mitochondrial membrane potential.
-
Mammalian Cells (e.g., HeLa, Jurkat): DiSC2(3) can be used, but careful optimization of concentration is critical to avoid cytotoxicity. Its signal reflects both plasma membrane and mitochondrial potential, which can complicate data interpretation. For studies focused solely on mitochondrial potential, dyes like TMRE or JC-1 are often preferred due to their higher specificity. For plasma membrane potential in high-throughput screens, anionic dyes like DiBAC₄(3) may offer a better signal-to-noise ratio with lower toxicity.
Experimental Protocols
Below are detailed methodologies for performing a membrane potential assay using a slow-response cationic dye like DiSC2(3) in a 96-well plate format suitable for suspension and adherent mammalian cells.
Workflow for Membrane Potential Assay
Materials
-
DiSC2(3) Stock Solution: 1-5 mM in DMSO. Store desiccated and protected from light at -20°C.
-
Cells: HeLa (adherent) or Jurkat (suspension) cells in appropriate culture medium.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a buffer with physiological salt concentrations.
-
Positive Control (Depolarizing Agent): Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at a 10 mM stock in DMSO. Final concentration ~5-10 µM.
-
Negative Control: Vehicle (e.g., DMSO).
-
Equipment: Fluorescence microplate reader (e.g., with ~560 nm excitation and ~580 nm emission filters), 37°C incubator, black-walled clear-bottom 96-well plates.
Protocol for Adherent Cells (e.g., HeLa)
-
Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate at a density of 20,000-50,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for attachment.
-
Compound Addition: The next day, remove the culture medium and replace it with 90 µL of assay buffer. Add 10 µL of your test compound (at 10x final concentration). For controls, add 10 µL of 10x CCCP solution (positive control) or vehicle (negative control). Incubate for the desired treatment period.
-
Dye Loading: Prepare a 2x working solution of DiSC2(3) in assay buffer (e.g., 2 µM for a 1 µM final concentration). Add 100 µL of this solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light, to allow the dye to equilibrate across the cell membranes.
-
Measurement: Measure fluorescence using a plate reader with appropriate filters.
Protocol for Suspension Cells (e.g., Jurkat)
-
Cell Preparation: Centrifuge cells and resuspend in assay buffer to a concentration of 0.5-1.0 x 10⁶ cells/mL.
-
Assay Setup: Add 100 µL of the cell suspension to each well of a 96-well plate (black-walled, clear-bottom is still recommended to reduce crosstalk).
-
Dye Loading and Compound Addition: Add 50 µL of a 4x DiSC2(3) working solution and 50 µL of a 4x test compound/control solution. This allows for simultaneous addition and minimizes handling steps.
-
Incubation: Incubate at 37°C for 15-30 minutes, protected from light. Note: Suspension cells may settle; a short, gentle shake before reading may be necessary for some plate readers.
-
Measurement: Measure fluorescence as described for adherent cells.
Note on Optimization: The optimal concentrations of both the dye and cells are crucial for achieving a good signal-to-noise ratio and must be determined empirically for each cell line and assay condition. High dye or cell concentrations can lead to excessive fluorescence quenching in the basal state, reducing the dynamic range of the assay.
A Comparative Guide to the Fluorescence Intensity of 3,3'-Diethylthiacarbocyanine Iodide
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical step in experimental design. This guide provides a quantitative comparison of the fluorescence intensity of 3,3'-Diethylthiacarbocyanine iodide (DTCI) with other commonly used fluorescent dyes. The data presented here, supported by detailed experimental protocols, will aid in making informed decisions for fluorescence-based assays.
Quantitative Comparison of Fluorescent Dyes
The fluorescence intensity of a dye is intrinsically linked to its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). The molar extinction coefficient indicates how strongly a molecule absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed photons into emitted fluorescent photons. A higher value in both parameters generally contributes to a brighter fluorescent signal.
The following table summarizes the key photophysical properties of this compound and a selection of alternative fluorescent dyes in ethanol, providing a basis for direct comparison.
| Dye | Excitation Max (λ_ex) in Ethanol (nm) | Emission Max (λ_em) in Ethanol (nm) | Molar Extinction Coefficient (ε) in Ethanol (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) in Ethanol |
| This compound (DTCI) | 559 | ~570-585 | 161,000 | 0.05 |
| Fluorescein (B123965) | 482.5 | 508 | 92,300[1] | 0.79[1] |
| Rhodamine 6G | 530 | 555 | 116,000[2][3] | 0.95[2][3][4] |
| Cyanine 3 (Cy3) | 552 | 565 | 150,000 | 0.15[5] |
| Cyanine 5 (Cy5) | 646 | 662 | 250,000[6][7] | 0.27 |
Note: The emission maximum for DTCI can be influenced by the solvent environment. Data for Cy3 and Cy5 are based on their NHS ester forms, which are commonly used for labeling.
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The following protocol outlines a detailed methodology for determining the relative fluorescence quantum yield of a sample dye by comparing it to a standard with a known quantum yield.
1. Principle:
The relative fluorescence quantum yield (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity (area under the emission curve).
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
'sample' refers to the dye being tested, and 'std' refers to the standard.
2. Materials and Equipment:
-
Spectrophotometer (for absorbance measurements)
-
Spectrofluorometer (for fluorescence emission measurements)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Sample dye and a suitable fluorescence standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95[2][3][4])
-
Spectroscopic grade solvent (e.g., ethanol)
3. Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of both the sample dye and the standard dye in the chosen solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.
-
Absorbance Measurement: Using the spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard if their absorption spectra overlap sufficiently.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each diluted solution of the sample and the standard. Ensure the emission range is set to capture the entire fluorescence profile of the dye.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity (I).
-
For both the sample and the standard, plot a graph of integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Use the gradients in the relative quantum yield equation (substituting I/A with the gradient).
-
Visualizing the Experimental Workflow
To further clarify the process of determining relative fluorescence quantum yield, the following diagram illustrates the key steps in the experimental workflow.
Caption: Experimental workflow for determining relative fluorescence quantum yield.
This guide provides a foundational understanding of the fluorescence properties of this compound in comparison to other widely used dyes. The provided data and protocols are intended to assist researchers in selecting the most suitable fluorescent probe for their specific application, thereby enhancing the accuracy and reliability of their experimental outcomes.
References
- 1. Fluorescein [omlc.org]
- 2. omlc.org [omlc.org]
- 3. PhotochemCAD | Rhodamine 6G [photochemcad.com]
- 4. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 6. Extinction Coefficient [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 7. glenresearch.com [glenresearch.com]
A Comparative Guide: Correlating 3,3'-Diethylthiacarbocyanine Iodide Staining with Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular and molecular biology, accurately assessing cell viability and the mechanisms of cell death is paramount for advancing research and therapeutic development. While classic viability assays like MTT provide insights into metabolic activity, and Annexin V/PI staining elucidates the apoptotic pathway, fluorescent probes targeting membrane potential offer a dynamic and early indication of cellular stress. This guide provides a comprehensive comparison of 3,3'-Diethylthiacarbocyanine iodide (DiSC3(5)), a sensitive membrane potential probe, with the established MTT and Annexin V/PI viability assays. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate assay for your research needs.
Probing Cellular Health: A Comparison of Methodologies
The choice of a cell viability assay is contingent on the specific biological question being addressed. Understanding the underlying principles of each method is crucial for accurate data interpretation.
-
This compound (DiSC3(5)) Staining: This cationic carbocyanine dye accumulates in cells with a polarized mitochondrial and plasma membrane. In healthy, energized cells, the dye aggregates and its fluorescence is quenched. Upon membrane depolarization, a key event in early apoptosis and necrosis, the dye is released into the cytoplasm and the extracellular medium, leading to a significant increase in fluorescence.[1][2] This property makes DiSC3(5) a sensitive indicator of early cellular distress.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a hallmark for assessing metabolic activity as a proxy for cell viability.[3][4][5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3][4][5][6] The amount of formazan produced, which is quantified by measuring the absorbance, is directly proportional to the number of metabolically active (and therefore viable) cells.[3][4][5][6]
-
Annexin V/Propidium Iodide (PI) Staining: This dual-staining flow cytometry-based assay is a gold standard for distinguishing between viable, apoptotic, and necrotic cells.[7][8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[7][8][9] Propidium iodide is a fluorescent intercalating agent that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[7][8][9]
Quantitative Data Comparison
The following table summarizes hypothetical yet representative data from an experiment where a cancer cell line was treated with a cytotoxic agent for 24 hours. The percentage of viable, apoptotic, and necrotic cells was then determined using DiSC3(5) in conjunction with a viability dye (like PI), the MTT assay, and Annexin V/PI staining.
| Assay | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| DiSC3(5) / PI | 70% (Low DiSC3(5), PI-) | 15% (High DiSC3(5), PI-) | 15% (High DiSC3(5), PI+) |
| MTT Assay | 75% (Relative to control) | - | - |
| Annexin V / PI | 72% (Annexin V-, PI-) | 13% (Annexin V+, PI-) | 15% (Annexin V+, PI+) |
Note: The data presented in this table is illustrative and intended to demonstrate the expected correlation between the assays. Actual results may vary depending on the cell type, cytotoxic agent, and experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the principles and procedures underlying these assays, the following diagrams are provided.
Caption: Principles of cell viability and apoptosis assays.
Caption: Workflow for comparing DiSC3(5) with viability assays.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Protocol 1: DiSC3(5) Staining for Membrane Potential
This protocol is adapted for a 96-well plate format suitable for high-throughput screening.
Materials:
-
This compound (DiSC3(5)) stock solution (1 mM in DMSO)
-
Propidium Iodide (PI) solution (1 mg/mL)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the test compound at various concentrations and incubate for the desired duration. Include untreated and vehicle controls.
-
Dye Loading:
-
Prepare a working solution of DiSC3(5) at 2 µM in HBSS.
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed HBSS.
-
Add 100 µL of the DiSC3(5) working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark.
-
PI Co-staining (Optional): Add PI to a final concentration of 1-5 µg/mL to each well and incubate for an additional 5 minutes.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader.
-
For DiSC3(5), use an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.
-
For PI, use an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.
-
-
Data Analysis: An increase in DiSC3(5) fluorescence indicates membrane depolarization. The PI signal will identify cells with compromised membrane integrity.
Protocol 2: MTT Assay for Cell Viability
This protocol outlines the standard procedure for performing an MTT assay in a 96-well format.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Clear 96-well plates
-
Absorbance plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the DiSC3(5) protocol using a clear 96-well plate.
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Gently mix the plate.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing formazan crystals to form.
-
Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the crystals completely.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 3: Annexin V/PI Staining for Apoptosis Detection
This protocol is designed for flow cytometric analysis of apoptosis.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl2)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Treat cells grown in appropriate culture vessels (e.g., 6-well plates) with the test compound.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells.
-
For suspension cells, collect by centrifugation.
-
Collect both the supernatant (containing floating/dead cells) and the adherent/pelleted cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tube.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Analysis: Use appropriate software to gate the cell populations:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Conclusion
The selection of a cell health assay should be guided by the specific experimental aims. DiSC3(5) staining provides a sensitive and early detection of cellular stress through the measurement of membrane potential, making it an excellent tool for screening compounds that induce rapid changes in membrane integrity. The MTT assay remains a robust and high-throughput method for assessing overall metabolic activity and cell proliferation. For a detailed dissection of the cell death pathway, Annexin V/PI staining is unparalleled in its ability to differentiate between viable, early apoptotic, and late apoptotic/necrotic cell populations. By understanding the principles and protocols of each assay, researchers can effectively correlate the data from these different methodologies to gain a more comprehensive understanding of cellular responses to various stimuli.
References
- 1. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of 3,3'-Diethylthiacarbocyanine Iodide and TMRM for Mitochondrial Membrane Potential Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of mitochondrial membrane potential (ΔΨm) is a critical aspect of research in cell health, drug discovery, and toxicology. Two fluorescent dyes, 3,3'-Diethylthiacarbocyanine iodide (DTCI) and Tetramethylrhodamine, methyl ester (TMRM), are both cationic probes capable of accumulating in mitochondria. This guide provides an objective, data-driven comparison of their properties and performance in the context of ΔΨm assessment to aid in the selection of the most suitable probe for your research needs.
Overview and Mechanism of Action
TMRM is a well-established, cell-permeant fluorescent dye that specifically accumulates in active mitochondria with an intact membrane potential.[1] As a lipophilic cation, its accumulation within the mitochondrial matrix is driven by the negative electrochemical gradient across the inner mitochondrial membrane. In healthy cells with polarized mitochondria, TMRM fluoresces brightly. Conversely, in apoptotic or metabolically compromised cells with depolarized mitochondria, the dye disperses into the cytoplasm, leading to a significant decrease in fluorescence intensity.[2]
This compound (DTCI) is a cyanine (B1664457) dye known for its fluorescent properties and is used in various biological imaging applications. Like TMRM, it is a cationic dye, suggesting it can also accumulate in the negatively charged mitochondrial matrix in response to the membrane potential.[3] While less commonly cited specifically for ΔΨm measurements than TMRM, other cyanine dyes with similar structures are routinely used for this purpose.[4][5][6] The principle of its use would be analogous to TMRM, where higher mitochondrial accumulation and fluorescence are indicative of a higher membrane potential.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and TMRM.
| Property | This compound | TMRM (Tetramethylrhodamine, methyl ester) |
| Molecular Formula | C₂₁H₂₁IN₂S₂ | C₂₅H₂₅ClN₂O₃ |
| Molecular Weight | 492.44 g/mol | 436.93 g/mol |
| Excitation Maximum | ~559 nm (in Ethanol)[7] | ~552 nm[1][8] |
| Emission Maximum | ~577-597 nm (in DMSO, concentration-dependent) | ~574 nm[1] |
| Quantum Yield | 0.05 (in Ethanol)[7] | Not specified in provided results |
| Typical Working Concentration | Not specifically defined for ΔΨm; likely in the nM range based on similar cyanine dyes. | 20-200 nM for fluorescence microscopy, 20-400 nM for flow cytometry.[9] |
| Solubility | Soluble in methanol, ethanol, or DMSO.[10] | Soluble in DMSO and ethanol. |
Experimental Protocols
TMRM Protocol for Fluorescence Microscopy
This protocol is adapted from established methods for measuring mitochondrial membrane potential using TMRM.
Materials:
-
TMRM stock solution (1-10 mM in anhydrous DMSO)
-
Cell culture medium (serum-free for staining)
-
Phosphate-Buffered Saline (PBS)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or other mitochondrial uncoupler (for positive control)
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)
Procedure:
-
Cell Preparation: Culture adherent cells on sterile coverslips or in imaging-compatible multi-well plates to achieve the desired confluency.
-
Working Solution Preparation: Prepare a fresh TMRM working solution by diluting the stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 20-200 nM. Protect the solution from light.
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the TMRM working solution to the cells.
-
Incubate for 15-45 minutes at 37°C, protected from light.
-
-
Positive Control (Optional): For a positive control for mitochondrial depolarization, treat a separate sample of cells with an uncoupler like CCCP (typically 5-10 µM) for 10-30 minutes prior to or during TMRM staining.
-
Washing: Aspirate the TMRM working solution and wash the cells twice with pre-warmed PBS or a suitable imaging buffer.
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells and image immediately using a fluorescence microscope.
Hypothetical Protocol for this compound in Fluorescence Microscopy
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
Cell culture medium (serum-free for staining)
-
PBS
-
Mitochondrial uncoupler (e.g., CCCP)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells as described for the TMRM protocol.
-
Working Solution Preparation: Prepare a fresh working solution of DTCI in pre-warmed, serum-free medium. The optimal concentration will need to be determined empirically, likely starting in the low nanomolar range (e.g., 1-50 nM). Protect from light.
-
Cell Staining:
-
Remove the culture medium and wash cells with pre-warmed PBS.
-
Add the DTCI working solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Positive Control (Optional): Treat a separate sample with an uncoupler as described for TMRM.
-
Washing: Wash the cells with pre-warmed PBS to reduce background fluorescence.
-
Imaging: Add fresh imaging buffer and image immediately.
Visualizations
Signaling Pathway of Cationic Dye Accumulation in Mitochondria
References
- 1. Spectrum [TMRM (Tetramethylrhodamine methyl ester)] | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyanine dyes in the mitochondria-targeting photodynamic and photothermal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANALYSIS OF MITOCHONDRIAL MEMBRANE POTENTIAL (Dy) [cyto.purdue.edu]
- 6. MitoProbe DiIC1(5) Mitochondrial Membrane Potential Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. PhotochemCAD | this compound [photochemcad.com]
- 8. TMRM [Tetramethylrhodamine methyl ester] *CAS#: 115532-50-8* | AAT Bioquest [aatbio.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. This compound - CAS-Number 905-97-5 - Order from Chemodex [chemodex.com]
A Comparative Literature Review of 3,3'-Diethylthiacarbocyanine Iodide for Researchers and Drug Development Professionals
In the landscape of fluorescent probes, 3,3'-Diethylthiacarbocyanine iodide (DTCI) stands as a notable cyanine (B1664457) dye with applications in various biological and chemical contexts. This guide provides a comparative overview of its performance characteristics, drawing upon available literature to contrast it with other commonly employed fluorescent dyes. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource to inform their selection of fluorescent probes for imaging and sensing applications.
While direct side-by-side comparative studies of DTCI against a broad spectrum of popular dyes under identical experimental conditions are limited in the published literature, this review collates key photophysical data from various sources to offer a useful comparison. The presented data, therefore, should be interpreted with the consideration that experimental conditions may vary between studies.
Quantitative Data Presentation
The following tables summarize the key photophysical properties of this compound, Fluorescein, and Rhodamine B, three widely used fluorescent dyes. The data has been compiled from multiple sources and serves as a reference for their performance characteristics.
Table 1: Photophysical Properties of this compound (DTCI)
| Property | Value | Solvent/Conditions |
| Absorption Maximum (λabs) | 559 nm | Ethanol[1] |
| Emission Maximum (λem) | 575 nm | Ethanol |
| Molar Extinction Coefficient (ε) | 161,000 cm-1M-1 | Ethanol[1] |
| Fluorescence Quantum Yield (Φf) | 0.05 | Ethanol[1] |
| Fluorescence Lifetime (τf) | Data not available in a comparable solvent | |
| Photostability | Quantitative data not readily available |
Table 2: Comparative Photophysical Properties of Fluorescein and Rhodamine B
| Property | Fluorescein (as FITC) | Rhodamine B | Solvent/Conditions |
| Absorption Maximum (λabs) | ~495 nm | ~550 nm | Aqueous buffer (pH ~7.4) |
| Emission Maximum (λem) | ~520 nm | ~570 nm | Aqueous buffer (pH ~7.4) |
| Molar Extinction Coefficient (ε) | ~70,000 cm-1M-1 | ~110,000 cm-1M-1 | Aqueous buffer (pH ~7.4) |
| Fluorescence Quantum Yield (Φf) | ~0.93 | ~0.31 | 0.1 M NaOH |
| Fluorescence Lifetime (τf) | ~4.1 ns | ~1.7 ns | Water |
| Photostability | Moderate | High | General observation |
Disclaimer: The data presented in the tables above are compiled from various sources and may have been measured under different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the determination of fundamental photophysical properties of fluorescent dyes.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The comparative method, also known as the relative method, is widely used and involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent dye of interest (sample)
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H2SO4, Φf = 0.54)
-
Spectroscopic grade solvent
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the sample and the fluorescence standard in the chosen solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbance values in the range of 0.01 to 0.1 at the excitation wavelength. This is to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the selected excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each sample and standard dilution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of the resulting linear plots represents the gradient (Grad).
-
Calculate the quantum yield of the sample (Φf,sample) using the following equation:
Φf,sample = Φf,std × (Gradsample / Gradstd) × (ηsample2 / ηstd2)
where Φf,std is the quantum yield of the standard, Gradsample and Gradstd are the gradients from the plots, and ηsample and ηstd are the refractive indices of the sample and standard solutions, respectively.
-
Measurement of Photostability (Photobleaching Quantum Yield)
Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to light. A common way to quantify this is by determining the photobleaching quantum yield (Φb).
Materials:
-
Fluorometer or fluorescence microscope with a stable light source (e.g., laser or stabilized lamp)
-
Detector (e.g., PMT or CCD camera)
-
Cuvette or microscope slide
-
Solution of the fluorescent dye
Procedure:
-
Sample Preparation: Prepare a solution of the fluorescent dye in the desired solvent.
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity (I0) of the sample.
-
Photobleaching: Continuously illuminate the sample with a light source of constant intensity.
-
Time-course Measurement: Record the fluorescence intensity (It) at regular time intervals as it decreases due to photobleaching.
-
Data Analysis:
-
Plot the natural logarithm of the normalized fluorescence intensity (ln(It/I0)) against time.
-
The photobleaching rate constant (kb) can be determined from the slope of this plot.
-
The photobleaching quantum yield (Φb) can then be calculated if the photon flux and the molar extinction coefficient of the dye are known.
-
Measurement of Fluorescence Lifetime
The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state. Two common techniques for measuring fluorescence lifetimes in the nanosecond range are Time-Correlated Single Photon Counting (TCSPC) and Phase-Modulation Fluorometry.
a) Time-Correlated Single Photon Counting (TCSPC)
Principle: TCSPC measures the time delay between the excitation of a sample by a short pulse of light and the emission of a fluorescence photon. By repeating this process many times, a histogram of the arrival times of the photons is built, which represents the fluorescence decay curve.
Instrumentation:
-
Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)
-
Sample holder
-
Fast and sensitive photodetector (e.g., single-photon avalanche diode (SPAD) or microchannel plate photomultiplier tube (MCP-PMT))
-
TCSPC electronics (including a constant fraction discriminator (CFD), a time-to-amplitude converter (TAC), and a multichannel analyzer (MCA))
Procedure:
-
The sample is excited by a high-repetition-rate pulsed laser.
-
The emitted photons are detected by the single-photon detector.
-
The TCSPC electronics measure the time difference between the laser pulse and the detected photon.
-
This process is repeated for a large number of photons, and the data is used to construct a histogram of photon arrival times.
-
The resulting fluorescence decay curve is then fitted to an exponential decay function to determine the fluorescence lifetime.
b) Phase-Modulation Fluorometry
Principle: In this technique, the sample is excited with an intensity-modulated light source (sinusoidal modulation). The emitted fluorescence will also be modulated at the same frequency but will be phase-shifted and demodulated relative to the excitation light due to the finite fluorescence lifetime.
Instrumentation:
-
Modulated light source (e.g., LED or laser with a modulator)
-
Sample holder
-
Photodetector
-
Phase-sensitive detection electronics
Procedure:
-
The sample is excited by the intensity-modulated light.
-
The phase shift (φ) and the demodulation (m) of the emitted fluorescence relative to the excitation light are measured.
-
The phase lifetime (τφ) and the modulation lifetime (τm) are calculated from these values using the following equations:
τφ = (1/ω) tan(φ) τm = (1/ω) √((1/m2) - 1)
where ω is the angular modulation frequency (ω = 2πf, where f is the modulation frequency). For a single exponential decay, τφ = τm.
Mandatory Visualization
The following diagrams illustrate the general workflows for the experimental protocols described above.
References
Safety Operating Guide
Proper Disposal of 3,3'-Diethylthiacarbocyanine Iodide: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of 3,3'-Diethylthiacarbocyanine iodide, a chemical that requires careful management due to its potential hazards.
Chemical and Physical Properties
Understanding the properties of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data.
| Property | Value |
| CAS Number | 905-97-5 |
| Melting Point | 268 - 270 °C (decomposes) |
| Appearance | Solid |
| Stability | Stable under normal temperatures and pressures[1] |
Hazard Profile and Safety Precautions
This compound is considered a hazardous substance.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4][5]
Personal Protective Equipment (PPE): When handling this chemical, it is crucial to use appropriate personal protective equipment:
-
Eye Protection: Wear chemical splash goggles.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: In case of insufficient ventilation or risk of dust formation, use a suitable respirator.[2]
Spill Management Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
Minor Spills:
-
Remove all sources of ignition.[6]
-
Clean up spills immediately.[6]
-
Avoid breathing dust and contact with skin and eyes.[2]
-
Use dry clean-up procedures and avoid generating dust.[2][6]
-
Sweep or vacuum up the material and place it in a suitable, labeled container for waste disposal.[2][6]
Major Spills:
-
Alert emergency responders and inform them of the location and nature of the hazard.[2][6]
-
Wear full-body protective clothing and a breathing apparatus.[2]
-
Prevent the spillage from entering drains or water courses.[2]
-
Contain the spill with sand, earth, or vermiculite.[2]
-
Collect the recoverable product into labeled containers for recycling or disposal.[2]
-
Decontaminate the area after cleanup.[2]
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be handled as hazardous waste and in accordance with all local, state, and federal regulations.[6]
-
Consult Regulations: Before initiating disposal, consult your institution's environmental health and safety (EHS) office and review local, state, and federal regulations.
-
Waste Collection:
-
Collect waste this compound in a suitable, closed, and properly labeled container.[7]
-
Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
-
Container Decontamination:
-
Disposal Options:
-
Licensed Chemical Destruction Plant: The preferred method is to send the waste to a licensed chemical destruction plant.[7]
-
Controlled Incineration: Incineration in a licensed facility, potentially after mixing with a suitable combustible material, is another option.[2][7]
-
Landfill: Disposal in a sanitary landfill may be possible for decontaminated packaging, but this should be confirmed with local waste management authorities.[7]
-
-
Record Keeping: Maintain detailed records of the disposal process, including dates, quantities, and the disposal facility used, in accordance with your institution's policies.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 3,3'-Diethylthiacarbocyanine Iodide
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring a safe environment is paramount when handling chemical compounds. This guide provides essential safety and logistical information for the proper handling and disposal of 3,3'-Diethylthiacarbocyanine iodide. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of research.
1. Hazard Identification and Immediate Precautions
This compound is classified as a hazardous substance that can cause skin and serious eye irritation.[1][2][3] Some sources also indicate it may cause respiratory irritation.[2][4][5] It is crucial to avoid contact with skin, eyes, and clothing.[1][4] In case of exposure, follow the first-aid measures outlined in the table below.
| Exposure Route | First-Aid Measures |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, seek medical advice.[1][6] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.[1][6] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[1][7] |
2. Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Specifications and Notes |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves prior to use and use proper glove removal technique.[7][8][9] |
| Eyes/Face | Safety goggles or face shield | Goggles must be splash-proof. A face shield should be worn over goggles when there is a risk of splashing.[1][4][8][9] |
| Body | Laboratory coat | A fully buttoned lab coat is the minimum requirement.[8][9] |
| Respiratory | Fume hood or respirator | All handling of the solid form should be conducted in a certified chemical fume hood to minimize the risk of inhaling dust. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges may be required.[1][8] |
3. Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic approach to handling this compound is crucial for preventing contamination and exposure.
A. Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[1][2]
-
Designate a Handling Area: All work with the dye should be performed in a designated area, preferably within a chemical fume hood.[8]
-
Assemble Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, are readily available before starting.[8]
B. Handling and Weighing (in a Chemical Fume Hood):
-
All handling of the solid compound must be conducted in a certified chemical fume hood to avoid the inhalation of dust particles.[1][8]
-
When weighing the solid, do so within the fume hood.[8]
-
When preparing solutions, add the solvent slowly to the solid to prevent splashing.[8]
C. Post-Handling Procedures:
-
Wash hands and any exposed skin thoroughly after handling.[1][4]
-
Decontaminate all non-disposable equipment that has come into contact with the chemical.[9]
4. Disposal Plan
All waste generated from handling this compound is considered hazardous waste and must be disposed of according to institutional, local, and national regulations.[1]
-
Solid Waste: Contaminated consumables such as gloves, weighing papers, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.[9]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour any waste down the drain.[1][9]
-
Empty Containers: Handle uncleaned containers as you would the product itself. Before disposing of a used container, remove the contents completely.[1]
5. Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C21H21IN2S2 | CID 5709759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. abdurrahmanince.net [abdurrahmanince.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. fishersci.com [fishersci.com]
- 7. 3,3'-DIETHYLTHIATRICARBOCYANINE IODIDE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
